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4"-Demethylgentamicin C2

Cat. No.: B14150839
CAS No.: 66277-10-9
M. Wt: 449.5 g/mol
InChI Key: JGGVZVHEMQUWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4''-Demethylgentamicin-C2 is a congener of the broad-spectrum aminoglycoside antibiotic gentamicin. Gentamicin itself is a complex mixture of therapeutically active components, primarily C1, C1a, and C2, which differ mainly in their methylation patterns on the 2-amino-hexose ring . As a demethylated analog, 4''-Demethylgentamicin-C2 is of significant value in antibacterial research and for studying the structure-activity relationships within this critical class of antibiotics. The mechanism of action for aminoglycosides like gentamicin involves multiple phases. It includes an initial energy-dependent binding to the bacterial cell membrane, followed by entry into the cell and high-affinity binding to the bacterial 30S ribosomal subunit . This binding induces mistranslation of the genetic code and inhibits protein synthesis, leading to concentration-dependent bacterial cell death . Research into individual gentamicin components, such as C1, C1a, and C2, has revealed that they may exhibit different pharmacokinetic profiles and toxicological potentials, with some studies suggesting the C2 component could be associated with a different nephro- and ototoxicity profile compared to the others . Consequently, 4''-Demethylgentamicin-C2 serves as an important tool for researchers investigating how specific structural modifications influence the biological activity, efficacy, and safety of aminoglycoside antibiotics. This product is provided for research purposes, including but not limited to, studies in microbiology, pharmacology, and medicinal chemistry. 4''-Demethylgentamicin-C2 is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39N5O7 B14150839 4

Properties

CAS No.

66277-10-9

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3

InChI Key

JGGVZVHEMQUWFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N

Origin of Product

United States

Foundational & Exploratory

The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms by which the aminoglycoside antibiotic Gentamicin C2 inhibits protein synthesis in bacteria. By targeting the ribosomal subunits, Gentamicin C2 disrupts the fidelity and processivity of translation, leading to bacterial cell death. This document synthesizes current research to detail the binding sites, the multifaceted inhibitory effects, and the quantitative aspects of this interaction. Furthermore, it offers comprehensive experimental protocols for key assays used to investigate these mechanisms and visualizes the complex molecular interactions and experimental workflows through detailed diagrams. While the initial query specified "4"-Demethylgentamicin C2," a thorough review of the scientific literature did not yield significant information on this specific derivative. Therefore, this guide will focus on the well-characterized and clinically relevant Gentamicin C2, along with its closely related congeners, to provide a robust and data-supported analysis.

Introduction: The Aminoglycoside Arsenal

Aminoglycosides are a potent class of bactericidal antibiotics that have been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades[1]. Their efficacy stems from their ability to bind with high affinity to the bacterial ribosome, the cellular machinery responsible for protein synthesis[2]. Gentamicin, a mixture of several related congeners including C1, C1a, C2, and C2a, is a prominent member of this class[2][3]. These components primarily differ by the methylation pattern on the purpurosamine ring (ring I)[2]. This guide will focus specifically on Gentamicin C2, a major and highly active component of the gentamicin complex.

The antibacterial action of Gentamicin C2 is multifaceted, primarily involving the disruption of several key stages of protein synthesis: initiation, elongation, and termination. By binding to specific sites on the ribosomal RNA (rRNA), it induces conformational changes that lead to mRNA misreading, inhibit the translocation of peptidyl-tRNA, and interfere with ribosome recycling. This comprehensive inhibitory profile makes Gentamicin C2 a formidable antibacterial agent.

Molecular Mechanism of Action

The inhibitory effects of Gentamicin C2 are a direct consequence of its binding to specific locations within the bacterial 70S ribosome, which is composed of a small 30S and a large 50S subunit.

Primary Binding Site: The A-Site of the 30S Subunit

The primary and high-affinity binding site for Gentamicin C2 is located in the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit. This site is specifically within helix 44 (h44) of the 16S rRNA. The binding of Gentamicin C2 to this site induces a critical conformational change, causing the flipping out of two universally conserved adenine residues, A1492 and A1493. This conformational switch mimics the state of the ribosome when a cognate codon-anticodon interaction occurs, thereby locking the A-site in a "closed" conformation.

This locked conformation has two major consequences:

  • mRNA Miscoding: The stabilization of the closed conformation of the A-site reduces the accuracy of tRNA selection. The ribosome is more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins. This is a hallmark of aminoglycoside action.

  • Inhibition of Translocation: The presence of Gentamicin C2 in the A-site sterically hinders the movement of the mRNA-tRNA complex from the A-site to the P-site, a process known as translocation, which is essential for the elongation of the polypeptide chain.

Secondary Binding Site: Helix 69 of the 50S Subunit

A secondary binding site for aminoglycosides, including gentamicin, has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit. This helix is located at the interface of the 30S and 50S subunits and plays a crucial role in intersubunit communication and ribosome recycling.

Binding of Gentamicin C2 to H69 is implicated in:

  • Inhibition of Ribosome Recycling: After the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the ribosomal subunits, making them available for new rounds of translation. Gentamicin C2 binding to H69 stabilizes the intersubunit bridge, preventing the action of RRF and EF-G and trapping ribosomes in a post-termination complex, thus inhibiting ribosome recycling.

The synergistic action of binding to both the primary and secondary sites contributes to the potent bactericidal activity of Gentamicin C2.

Quantitative Data on Gentamicin C Congeners

The following tables summarize the inhibitory activities of Gentamicin C2 and its related congeners against bacterial ribosomes and various bacterial strains.

Table 1: In Vitro Ribosomal Inhibition by Gentamicin Congeners

CompoundBacterial Ribosome IC50 (µM)
Gentamicin C11.1 ± 0.1
Gentamicin C1a0.45 ± 0.02
Gentamicin C2 0.50 ± 0.03
Gentamicin C2a0.24 ± 0.01
Gentamicin C2b1.1 ± 0.1

Data extracted from Diekema et al., 2023. IC50 values were determined using a cell-free transcription/translation assay with E. coli ribosomes.

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Gentamicin Congeners against various bacterial strains

CompoundE. coliK. pneumoniaeA. baumanniiE. cloacaeS. aureus (MRSA)
Gentamicin C111210.5
Gentamicin C1a0.50.510.50.25
Gentamicin C2 0.5 0.5 1 0.5 0.25
Gentamicin C2a0.50.510.50.25
Gentamicin C2b11210.5

Data extracted from Diekema et al., 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gentamicin C2.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a bacterial cell extract. The amount of synthesized protein is quantified by measuring the reporter activity. The presence of an inhibitor like Gentamicin C2 will reduce the reporter signal in a dose-dependent manner, allowing for the determination of the IC50 value.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Gentamicin C2 in nuclease-free water.

    • Prepare serial dilutions of Gentamicin C2 to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Use a commercial E. coli S30 extract-based coupled IVTT kit.

    • Prepare a plasmid DNA template encoding firefly luciferase under the control of a T7 promoter.

  • Assay Setup:

    • Thaw the E. coli S30 extract and other kit components on ice.

    • In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the DNA template according to the kit manufacturer's instructions.

    • Add the appropriate volume of the Gentamicin C2 dilution or vehicle control (water) to each reaction tube.

    • The final reaction volume is typically 15-50 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Quantification of Luciferase Activity:

    • Add a luciferase assay reagent to each reaction tube.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each Gentamicin C2 concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Gentamicin C2 concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Filter Binding Assay

This assay directly measures the binding of a radiolabeled aminoglycoside to ribosomes.

Principle: Radiolabeled Gentamicin C2 is incubated with purified bacterial ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound radioligand are retained on the filter, while unbound ligand passes through. The amount of radioactivity on the filter is proportional to the amount of bound drug.

Protocol:

  • Preparation of Radiolabeled Ligand:

    • Synthesize or obtain [3H]-Gentamicin C2.

    • Determine the specific activity (cpm/mol) of the radiolabeled ligand.

  • Ribosome Preparation:

    • Isolate and purify 70S ribosomes from a bacterial strain (e.g., E. coli MRE600) using sucrose gradient ultracentrifugation.

    • Determine the concentration of ribosomes by measuring the absorbance at 260 nm.

  • Binding Reaction:

    • In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of [3H]-Gentamicin C2.

    • Include a set of reactions with a large excess of unlabeled Gentamicin C2 to determine non-specific binding.

    • Incubate the reactions in a suitable binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT) at 37°C for a defined period to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the free radioligand concentration and analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

X-ray Crystallography of Ribosome-Gentamicin C2 Complex

This technique provides high-resolution structural information about the interaction between Gentamicin C2 and the ribosome.

Principle: Crystals of the bacterial ribosome (or its subunits) in complex with Gentamicin C2 are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic-resolution model of the complex can be built.

Protocol:

  • Ribosome and Ligand Preparation:

    • Purify large quantities of highly pure and active 30S or 70S ribosomal particles.

    • Prepare a concentrated solution of Gentamicin C2.

  • Crystallization:

    • Co-crystallize the ribosomes with an excess of Gentamicin C2 using vapor diffusion (hanging drop or sitting drop) methods. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature, additives).

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a complete set of diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell parameters and reflection intensities.

    • Solve the phase problem using molecular replacement, using a known ribosome structure as a search model.

    • Build an atomic model of the ribosome-Gentamicin C2 complex into the electron density map.

  • Refinement:

    • Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and the quality of the structure.

    • Validate the final structure using various crystallographic and stereochemical checks.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Mechanism_of_Action Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes cluster_30S 30S Subunit cluster_50S 50S Subunit 16S_rRNA 16S rRNA (h44) A_Site A-Site P_Site P-Site Miscoding mRNA Miscoding A_Site->Miscoding Induces conformational change Translocation_Inhibition Translocation Inhibition A_Site->Translocation_Inhibition Steric hindrance E_Site E-Site 23S_rRNA 23S rRNA (H69) Recycling_Inhibition Ribosome Recycling Inhibition 23S_rRNA->Recycling_Inhibition Stabilizes intersubunit bridge Gentamicin_C2 Gentamicin C2 Gentamicin_C2->A_Site High-affinity binding Gentamicin_C2->23S_rRNA Secondary binding Non_functional_proteins Non-functional Proteins Miscoding->Non_functional_proteins Leads to Protein_synthesis_arrest Protein Synthesis Arrest Translocation_Inhibition->Protein_synthesis_arrest Causes Ribosome_sequestration Ribosome Sequestration Recycling_Inhibition->Ribosome_sequestration Results in

Figure 1: A diagram illustrating the multifaceted mechanism of action of Gentamicin C2 on the bacterial ribosome.

IVTT_Workflow Experimental Workflow: In Vitro Transcription/Translation (IVTT) Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Gentamicin C2 dilutions, IVTT Kit, DNA template) Start->Prepare_Reagents Assay_Setup Set up IVTT reactions with varying Gentamicin C2 concentrations Prepare_Reagents->Assay_Setup Incubation Incubate at 37°C for 1-2 hours Assay_Setup->Incubation Measure_Luminescence Add luciferase substrate and measure luminescence Incubation->Measure_Luminescence Data_Analysis Calculate % inhibition and determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: A flowchart outlining the key steps of the in vitro transcription/translation inhibition assay.

Filter_Binding_Workflow Experimental Workflow: Ribosome Filter Binding Assay Start Start Prepare_Components Prepare Radiolabeled Gentamicin C2 and Purified 70S Ribosomes Start->Prepare_Components Binding_Reaction Incubate ribosomes with varying concentrations of [3H]-Gentamicin C2 Prepare_Components->Binding_Reaction Filtration Rapidly filter through nitrocellulose membrane Binding_Reaction->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Measure radioactivity using scintillation counting Washing->Quantification Data_Analysis Calculate specific binding and determine Kd and Bmax Quantification->Data_Analysis End End Data_Analysis->End

Figure 3: A flowchart detailing the procedure for the ribosome filter binding assay.

Conclusion

Gentamicin C2 is a potent inhibitor of bacterial protein synthesis, acting through a dual mechanism that targets both the 30S and 50S ribosomal subunits. Its ability to induce mRNA miscoding, inhibit translocation, and block ribosome recycling underscores its efficacy as a broad-spectrum antibiotic. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antibiotic development and bacterial translation. Further investigation into the structure-activity relationships of Gentamicin C2 and its analogs will continue to be crucial for the design of novel aminoglycosides that can combat the growing threat of antibiotic resistance.

References

Discovery and Isolation of 4''-Demethylgentamicin C2 from Fermentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex, from fermentation. The document details the biosynthetic context of its formation, a comprehensive fermentation protocol, and a detailed methodology for its isolation and purification. This guide is intended to equip researchers with the necessary information to produce and study this specific aminoglycoside.

Introduction to 4''-Demethylgentamicin C2

4''-Demethylgentamicin C2 is a naturally occurring aminoglycoside antibiotic belonging to the gentamicin family. It is structurally similar to Gentamicin C2 but lacks a methyl group at the 4'' position of the garosamine ring. While not a major component of the gentamicin complex produced by wild-type Micromonospora purpurea, its presence has been noted, particularly in genetically modified strains, providing insights into the gentamicin biosynthetic pathway.[1] The study of such analogs is crucial for understanding structure-activity relationships and for the development of new aminoglycoside antibiotics with potentially improved efficacy or reduced toxicity.

Biosynthesis of Gentamicin and the Origin of 4''-Demethylgentamicin C2

The biosynthesis of the gentamicin C complex is a complex, multi-step enzymatic process. The key precursor for the final gentamicin components is Gentamicin X2.[1][2] The formation of Gentamicin X2 from its precursor, Gentamicin A2, involves a critical C-methylation step at the C-4'' position.[1] This reaction is catalyzed by the radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent enzyme GenD1.[1]

The formation of 4''-Demethylgentamicin C2 is understood to be a result of the biosynthetic pathway proceeding without the action of the GenD1 methyltransferase. Inactivation or deletion of the genD1 gene leads to the accumulation of intermediates that lack the C-4'' methyl group. Subsequent enzymatic modifications on this demethylated intermediate would then lead to the formation of 4''-Demethylgentamicin C2. Trace amounts of demethylgentamicins have been observed in fermentation cultures of Micromonospora echinospora mutants with deletions in other gentamicin biosynthetic genes, such as genN, which is responsible for N-methylation at the C-3'' position.

Biosynthetic Pathway Overview

Gentamicin Biosynthesis Pathway A2 Gentamicin A2 Intermediate 3''-Dehydro-3''-amino- gentamicin A2 A2->Intermediate GenD2, GenS2 Gentamicin_A Gentamicin A Intermediate->Gentamicin_A GenN (N-methylation) Gentamicin_X2 Gentamicin X2 Gentamicin_A->Gentamicin_X2 GenD1 (C-4'' methylation) Demethyl_Intermediate 4''-Demethyl Gentamicin A Gentamicin_A->Demethyl_Intermediate Bypass of GenD1 G418 G418 Gentamicin_X2->G418 Gentamicin_C_complex Gentamicin C Complex (C1, C2, C2a) G418->Gentamicin_C_complex Demethyl_G418 4''-Demethyl G418 Demethyl_Intermediate->Demethyl_G418 Demethyl_C2 4''-Demethylgentamicin C2 Demethyl_G418->Demethyl_C2

Caption: Biosynthetic pathway of the Gentamicin C complex and the proposed formation of 4''-Demethylgentamicin C2 through a shunt pathway bypassing the GenD1-catalyzed C-4'' methylation step.

Fermentation for the Production of 4''-Demethylgentamicin C2

To produce 4''-Demethylgentamicin C2, a genetically modified strain of a gentamicin-producing microorganism, such as Micromonospora echinospora with a targeted deletion or inactivation of the genD1 gene, is required. The following fermentation protocol is adapted from established methods for gentamicin production.

Culture Media and Conditions
Parameter Seed Culture Medium (ATCC 172) Fermentation Medium
Component Concentration (g/L) Concentration (g/L)
Glucose103
Yeast Extract5-
Soluble Starch20-
N-Z Amine5-
Soybean Powder-20
Peptone-1
(NH₄)₂SO₄-0.3
CaCO₃23
KNO₃-0.3
CoCl₂-0.005 (5 ppm)
pH 7.0-7.27.0-7.2
Temperature 28°C28°C
Agitation 220 rpm220 rpm
Duration 2 days5 days
Experimental Protocol for Fermentation
  • Inoculum Preparation: A seed culture is initiated by inoculating liquid ATCC 172 medium with a stock of the genD1-deficient Micromonospora echinospora strain. The culture is incubated for 2 days at 28°C with shaking at 220 rpm.

  • Production Fermentation: The fermentation medium is inoculated with a 5% (v/v) inoculum from the seed culture.

  • Incubation: The production culture is incubated for 5 days at 28°C with vigorous shaking (220 rpm) to ensure adequate aeration.

  • Monitoring: The fermentation can be monitored for pH, glucose consumption, and biomass. The production of 4''-Demethylgentamicin C2 can be tracked by taking periodic samples and analyzing them by LC-MS.

Isolation and Purification of 4''-Demethylgentamicin C2

The isolation of 4''-Demethylgentamicin C2 from the fermentation broth involves a multi-step process to separate it from other cellular components and related aminoglycosides.

Experimental Workflow

Isolation_Workflow Fermentation_Broth Fermentation Broth Acidification Acidification (pH 2.0) Fermentation_Broth->Acidification Centrifugation Centrifugation Acidification->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ion_Exchange Cation Exchange Chromatography (DOWEX 50WX8) Supernatant->Ion_Exchange Elution Elution with NH₄OH Ion_Exchange->Elution Crude_Extract Crude Aminoglycoside Extract Elution->Crude_Extract HPLC Preparative HPLC Crude_Extract->HPLC Pure_Compound Pure 4''-Demethylgentamicin C2 HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of 4''-Demethylgentamicin C2 from fermentation broth.

Detailed Protocol for Isolation and Purification
  • Harvesting and Acidification: At the end of the fermentation, the broth is harvested and the pH is adjusted to 2.0 using concentrated HCl. The acidified broth is agitated for 2 hours to ensure cell lysis and release of intracellular aminoglycosides.

  • Clarification: The acidified broth is centrifuged at 5,000 x g for 10 minutes at 4°C to pellet cell debris and other solids. The supernatant containing the dissolved aminoglycosides is collected.

  • Cation Exchange Chromatography (Capture Step):

    • A column is packed with DOWEX 50WX8-200 ion-exchange resin.

    • The resin is preconditioned with acetonitrile followed by deionized water.

    • The clarified supernatant is loaded onto the column. Aminoglycosides, being basic compounds, will bind to the acidic resin.

    • The column is washed with deionized water to remove unbound impurities.

  • Elution: The bound aminoglycosides are eluted from the column using 1 M ammonium hydroxide. The collected fractions are then concentrated under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Purification Step):

    • The crude extract is further purified by preparative HPLC.

    • A suitable column, such as a C18 column, should be used.

    • The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape and resolution.

    • A gradient elution method is generally employed to effectively separate the different aminoglycoside components.

    • Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing pure 4''-Demethylgentamicin C2.

  • Desalting and Lyophilization: The fractions containing the pure compound are pooled, desalted if necessary (e.g., by another round of chromatography or size-exclusion), and then lyophilized to obtain the final product as a stable powder.

Analytical Characterization

The identity and purity of the isolated 4''-Demethylgentamicin C2 should be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Results
LC-MS To determine the molecular weight and confirm the identity of the compound.A parent ion peak corresponding to the molecular weight of 4''-Demethylgentamicin C2 (C₁₉H₃₉N₅O₇, MW: 449.54 g/mol ).
Tandem MS (MS/MS) To obtain fragmentation patterns for structural elucidation.Fragmentation pattern consistent with the structure of 4''-Demethylgentamicin C2, which will differ from that of Gentamicin C2.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.An exact mass measurement that confirms the molecular formula C₁₉H₃₉N₅O₇.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed structural information and confirm the absence of the 4''-methyl group.NMR spectra will lack the signals corresponding to the C-4'' methyl group present in the spectrum of Gentamicin C2.
Analytical HPLC To assess the purity of the final product.A single major peak indicating a high level of purity.

Conclusion

The discovery and isolation of 4''-Demethylgentamicin C2 from genetically engineered strains of Micromonospora has been instrumental in delineating the biosynthetic pathway of the clinically important gentamicin antibiotics. This guide provides a comprehensive framework for the fermentation, isolation, and purification of this specific analog. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and metabolic engineering, facilitating further investigation into the properties and potential applications of 4''-Demethylgentamicin C2.

References

The Antibacterial Spectrum of 4''-Demethylgentamicin C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of 4''-Demethylgentamicin C2, a significant congener of the broad-spectrum aminoglycoside antibiotic, gentamicin. This document details its activity against a range of clinically relevant bacteria, the methodologies used for its evaluation, and its mechanism of action.

Introduction

4''-Demethylgentamicin C2 belongs to the gentamicin C complex, a mixture of structurally related aminoglycoside antibiotics produced by Micromonospora purpurea. As with other aminoglycosides, its antibacterial efficacy stems from the inhibition of bacterial protein synthesis. Understanding the specific antibacterial spectrum of individual gentamicin congeners is crucial for targeted drug development and for combating the rise of antibiotic-resistant pathogens. Research indicates that while various gentamicin C components exhibit comparable activities against wild-type Gram-negative bacteria, subtle differences in their structures can influence their efficacy against bacteria harboring specific resistance mechanisms.[1]

Antibacterial Spectrum

The antibacterial activity of 4''-Demethylgentamicin C2 is broad, encompassing both Gram-positive and Gram-negative bacteria. The potency of this activity is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data

The following table summarizes the MIC values of Gentamicin C2 against a panel of significant bacterial pathogens. The data is derived from studies employing standardized broth microdilution assays.[1][2] It is important to note that 4''-Demethylgentamicin C2 is a closely related analogue of Gentamicin C2, and their antibacterial activities are reported to be comparable.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coli(Wild-type)0.5
Klebsiella pneumoniae(Wild-type)0.5
Acinetobacter baumannii(Wild-type)0.5
Enterobacter cloacae(Wild-type)1
Staphylococcus aureus(MRSA)128

Note: All values were determined in at least duplicate using a 2-fold dilution series.[1]

Experimental Protocols

The determination of the antibacterial spectrum of 4''-Demethylgentamicin C2 relies on standardized and reproducible experimental methodologies. The following protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

MIC Determination by Broth Microdilution

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) reference methodology M07.[1]

Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a specific bacterium.

Materials:

  • 4''-Demethylgentamicin C2

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the suspension at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution Series:

    • Prepare a stock solution of 4''-Demethylgentamicin C2.

    • Perform a two-fold serial dilution of the antibiotic in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action

The antibacterial effect of 4''-Demethylgentamicin C2, like other aminoglycosides, is primarily due to its ability to bind to the bacterial ribosome and inhibit protein synthesis.

MechanismOfAction Drug 4''-Demethylgentamicin C2 DrugEntry DrugEntry Drug->DrugEntry Ribosome Ribosome DrugEntry->Ribosome Binds to A-site ProteinSynthesis ProteinSynthesis Ribosome->ProteinSynthesis MistranslatedProtein MistranslatedProtein Ribosome->MistranslatedProtein Causes Codon Misreading mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Inhibition Inhibition ProteinSynthesis->Inhibition

The process begins with the entry of the drug into the bacterial cell. Inside the cytoplasm, it binds to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis in two primary ways: it can block the initiation of protein synthesis and cause misreading of the mRNA codons. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound like 4''-Demethylgentamicin C2.

ExperimentalWorkflow Start Start: Isolate Bacterial Strains InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) Start->InoculumPrep DrugDilution Prepare 2-fold Serial Dilutions of 4''-Demethylgentamicin C2 Start->DrugDilution MicroplateSetup Set up 96-well Microtiter Plate InoculumPrep->MicroplateSetup DrugDilution->MicroplateSetup Inoculation Inoculate Microplate MicroplateSetup->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation ReadResults Visually Inspect for Growth Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC End End: Report Antibacterial Spectrum DetermineMIC->End

This standardized process ensures the reliability and comparability of antibacterial susceptibility testing results across different laboratories and studies.

Conclusion

4''-Demethylgentamicin C2 demonstrates a potent and broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is characteristic of the aminoglycoside class of antibiotics. The standardized methodologies outlined in this guide are essential for the accurate assessment of its antibacterial properties and for its potential development as a therapeutic agent. Further research into its efficacy against a wider range of clinical isolates, including those with defined resistance mechanisms, will be critical in fully elucidating its clinical potential.

References

The Synthetic Challenge of 4"-Demethylgentamicin C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin C2, a key component of the clinically vital gentamicin complex of aminoglycoside antibiotics, presents a formidable challenge for total chemical synthesis due to its dense stereochemical complexity and multiple reactive functional groups. Its analogue, 4"-demethylgentamicin C2, while a known compound (CAS 66277-10-9), is not extensively covered in synthetic literature. This guide provides an in-depth look at the established synthetic strategies for the closely related and well-documented gentamicin C2, offering a robust framework for approaching the synthesis of its 4"-demethyl counterpart. The methodologies detailed herein are primarily based on the stereocontrolled semi-synthesis from the readily available aminoglycoside, sisomicin, a route pioneered by leading researchers in the field. This document will furnish detailed experimental protocols, quantitative data, and logical workflows to aid researchers in navigating the synthesis of these complex molecules.

While a direct total chemical synthesis for this compound is not prominently described in the scientific literature, this guide will culminate in a proposed synthetic strategy. This hypothetical pathway will leverage the established chemistry of gentamicin C2 synthesis and adapt it to incorporate a garosamine donor lacking the C4" methyl group, providing a rational starting point for the development of a novel synthetic route.

Total Synthesis of Gentamicin C2 from Sisomicin

The most thoroughly documented synthetic route to gentamicin C2 commences with sisomicin, an aminoglycoside that shares the core 2-deoxystreptamine and purpurosamine rings. The synthesis, developed by Crich and colleagues, hinges on a carefully orchestrated series of protecting group manipulations, stereoselective transformations to install the C6'-methyl group, and final deprotection steps.[1][2]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a multi-stage process, beginning with the protection of the numerous amino and hydroxyl groups of sisomicin, followed by key modifications to the purpurosamine ring, and culminating in the final deprotection to yield gentamicin C2.

G_synthesis Sisomicin Sisomicin Intermediate_15 Key Intermediate (15) Sisomicin->Intermediate_15 7 Steps Sulfinyl_Imine_16 Sulfinyl Imine (16) Intermediate_15->Sulfinyl_Imine_16 3 Steps, 69% Sulfinamide_17 Sulfinamide (17) Sulfinyl_Imine_16->Sulfinamide_17 MeMgCl, 65% Gentamicin_C2 Gentamicin C2 Sulfinamide_17->Gentamicin_C2 Deprotection, 64%

Caption: Overall synthetic workflow for Gentamicin C2 from Sisomicin.

Key Experimental Protocols and Data

The synthesis of gentamicin C2 from the key intermediate (15) is a three-step process involving the formation of a sulfinyl imine, diastereoselective methylation, and global deprotection.

Table 1: Summary of Key Reaction Steps and Yields for Gentamicin C2 Synthesis

StepStarting MaterialProductKey ReagentsYield (%)
1Intermediate 15Sulfinyl Imine 16(R)-tert-butylsulfinamide, KHSO₄, DBU69 (over 3 steps)
2Sulfinyl Imine 16Sulfinamide 17Methylmagnesium chloride65
3Sulfinamide 17Gentamicin C2HCl, Pd(OH)₂/C, Ba(OH)₂64

Experimental Protocol for the Synthesis of Sulfinamide (17) from Sulfinyl Imine (16) [2][3]

To a solution of the sulfinyl imine (16) in anhydrous dichloromethane at -60 °C under an argon atmosphere is added a solution of methylmagnesium chloride in tetrahydrofuran. The reaction mixture is stirred at this temperature for a specified period, closely monitoring the consumption of the starting material by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfinamide (17).

Experimental Protocol for the Deprotection of Sulfinamide (17) to Gentamicin C2 (3) [2]

The sulfinamide (17) is dissolved in a mixture of tetrahydrofuran and hydrochloric acid and stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and subjected to hydrogenolysis using palladium hydroxide on carbon as a catalyst under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting residue is treated with a hot aqueous solution of barium hydroxide to effect the final deprotection. The reaction mixture is then neutralized, and the product is purified by chromatography on a Sephadex C-25 column, followed by lyophilization from aqueous acetic acid to yield gentamicin C2 as its acetate salt.

Proposed Total Synthesis of this compound

A plausible synthetic route to this compound would follow a convergent strategy, wherein the three constituent rings—a modified purpurosamine, 2-deoxystreptamine, and a 4-demethylgarosamine—are synthesized separately and then glycosidically coupled. The key challenge lies in the synthesis of the 4-demethylgarosamine donor.

Proposed Retrosynthetic Analysis

G_assembly cluster_rings Ring Synthesis Purpurosamine Synthesize Protected Purpurosamine Donor Glycosylation1 First Glycosylation Purpurosamine->Glycosylation1 Deoxystreptamine Synthesize Protected 2-Deoxystreptamine Acceptor Deoxystreptamine->Glycosylation1 Garosamine Synthesize Protected 4-Demethylgarosamine Donor Glycosylation2 Second Glycosylation Garosamine->Glycosylation2 Pseudodisaccharide Protected Pseudodisaccharide Glycosylation1->Pseudodisaccharide Pseudodisaccharide->Glycosylation2 Protected_Target Protected this compound Glycosylation2->Protected_Target Deprotection Global Deprotection Protected_Target->Deprotection Final_Product This compound Deprotection->Final_Product

References

Technical Guide: Physicochemical Properties of 4''-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the molecular weight and exact mass of 4''-Demethylgentamicin C2, a homolog of the gentamicin antibiotic complex. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Physicochemical Data

The fundamental physicochemical properties of 4''-Demethylgentamicin C2 are summarized below. This data is crucial for the identification, characterization, and quantification of this compound in various experimental and analytical settings.

PropertyValueSource
Molecular Formula C19H39N5O7BOC Sciences[], ChemBK[2]
Molecular Weight 449.54 g/mol BOC Sciences[]
Molar Mass 449.55 g/mol ChemBK[2]
Exact Mass 449.28530 g/mol Calculated
CAS Number 66277-10-9BOC Sciences[]

Note: The exact mass was calculated based on the most abundant isotopes of the constituent elements (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491).

Experimental Protocol: Determination of Molecular Weight and Exact Mass by Mass Spectrometry

The determination of the molecular weight and exact mass of 4''-Demethylgentamicin C2 can be achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following protocol is a generalized methodology based on the analysis of gentamicin and its related compounds.

1. Sample Preparation:

  • Dissolve a reference standard of 4''-Demethylgentamicin C2 in a suitable solvent, such as a mixture of methanol and water with a small percentage of a weak acid like formic acid to facilitate protonation. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

2. Chromatographic Separation (HPLC):

  • Column: A reversed-phase C18 column is commonly used for the separation of aminoglycoside antibiotics.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a period of 15-30 minutes is a common starting point. The gradient should be optimized to achieve good separation from any impurities or other gentamicin components.

  • Flow Rate: A typical flow rate for a standard analytical HPLC column is 0.2-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

3. Mass Spectrometric Analysis (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for aminoglycosides as they readily form protonated molecules [M+H]+.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is required for accurate mass measurement.

  • Data Acquisition:

    • Full Scan Mode: Acquire mass spectra over a relevant m/z range (e.g., m/z 100-1000) to detect the protonated molecule of 4''-Demethylgentamicin C2 ([C19H39N5O7+H]+), which would have an expected m/z of approximately 450.29313.

    • Tandem MS (MS/MS): To confirm the identity of the compound, fragmentation of the precursor ion can be performed. The resulting product ion spectrum provides structural information. For gentamicin-related compounds, characteristic losses of the sugar moieties are expected.

4. Data Analysis:

  • Molecular Weight: The molecular weight is determined from the m/z value of the singly charged protonated molecule observed in the full scan mass spectrum.

  • Exact Mass: The high-resolution mass spectrometer provides a highly accurate measurement of the m/z value, which can be used to calculate the experimental exact mass of the molecule. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula to confirm the elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like 4''-Demethylgentamicin C2.

G cluster_0 Initial Analysis cluster_1 Experimental Characterization cluster_2 Data Analysis and Verification A Obtain Reference Standard C Sample Preparation A->C B Literature Search for Properties G Determine Molecular Weight and Exact Mass B->G D HPLC Separation C->D E High-Resolution Mass Spectrometry D->E F Tandem MS (MS/MS) for Structural Confirmation E->F E->G I Confirm Structure via Fragmentation Pattern F->I H Compare with Theoretical Values G->H H->I

Caption: Logical workflow for the characterization of 4''-Demethylgentamicin C2.

References

Spectroscopic Data for 4”-Demethylgentamicin C2: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed spectroscopic data (NMR, MS, IR) for the specific compound 4”-Demethylgentamicin C2 has revealed a significant lack of publicly available information. While the gentamicin complex is well-studied, specific, isolated data for this particular demethylated analogue is not readily found in the scientific literature based on the conducted searches.

One study focusing on the mass spectrometric characterization of gentamicin components identified a compound with a protonated molecular ion ([M+H]+) at an m/z of 450.[1] The authors tentatively assigned this peak to either 3-demethyl- or 4-demethyl-gentamicin C2/C2a/C2b, but did not provide definitive structural confirmation or isolated spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra.[1]

Further searches for dedicated studies on the synthesis, isolation, or characterization of 4”-Demethylgentamicin C2 did not yield any specific NMR or IR data. General spectroscopic resources and databases also did not provide the requested detailed experimental protocols or quantitative data for this compound.

The biosynthesis of gentamicin has been a subject of research, with studies elucidating the enzymatic pathways involved.[2] However, these studies focus on the biochemical transformations and do not typically provide detailed spectroscopic characterization of all intermediates or minor analogues like 4”-Demethylgentamicin C2.

At present, a detailed technical guide or whitepaper on the spectroscopic data of 4”-Demethylgentamicin C2 cannot be compiled due to the absence of the necessary quantitative data (NMR, MS, IR) and corresponding experimental protocols in the public domain. While mass spectrometry has provided a potential preliminary identification, comprehensive characterization through NMR and IR spectroscopy appears to be unpublished or not widely disseminated. Therefore, the core requirements of data presentation in tables and detailed experimental methodologies cannot be fulfilled. Similarly, without underlying data and established workflows for this specific compound, the creation of meaningful signaling pathway or experimental workflow diagrams is not feasible.

Researchers, scientists, and drug development professionals interested in this specific analogue may need to undertake its synthesis or isolation and subsequent spectroscopic characterization to obtain the desired data.

References

In-Depth Technical Guide: Physical and Chemical Stability of 4''-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the physical and chemical stability of 4''-Demethylgentamicin C2, also known as Gentamicin C2a. Due to the limited availability of stability data for this specific isolated component, this document synthesizes information on the gentamicin complex as a whole and highlights specific findings relevant to the C2a component.

Executive Summary

Gentamicin is an aminoglycoside antibiotic composed of several major structurally related components, including C1, C1a, C2, and C2a (4''-Demethylgentamicin C2). The overall stability of the gentamicin complex is influenced by environmental factors such as temperature, pH, humidity, and light. While comprehensive forced degradation studies specifically isolating 4''-Demethylgentamicin C2 are not widely available in public literature, existing research on the complex and formulated products provides critical insights into its stability profile. The C2a component has been noted to be particularly susceptible to degradation under certain conditions, such as high humidity and photolytic stress, especially when combined with excipients like poly (lactic-co-glycolic acid) (PLGA).

Physicochemical Properties

Key physicochemical properties of 4''-Demethylgentamicin C2 are summarized below.

PropertyValueReference
Alternate Name Gentamicin C2a[1][2]
Molecular Formula C₁₉H₃₉N₅O₇
Molecular Weight 449.54 g/mol
Appearance White Powder
Solubility Soluble in Water

Chemical Stability Profile

The chemical stability of gentamicin is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of the complex is generally assessed under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

General Stability of the Gentamicin Complex

The gentamicin complex is sensitive to several environmental factors:

  • pH: Stability is optimal in the pH range of 4.5 to 7.0. The molecule undergoes hydrolysis in strongly acidic or alkaline conditions.[3]

  • Temperature: As with most antibiotics, elevated temperatures accelerate the rate of chemical degradation.[3] Gentamicin injections are typically recommended to be stored below 25°C.[4]

  • Oxidation: The amino and hydroxyl functional groups present in the aminoglycoside structure are susceptible to chemical oxidation.

  • Light: Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and a reduction in potency.

Stability of 4''-Demethylgentamicin C2 (C2a)

Specific quantitative data on the forced degradation of isolated 4''-Demethylgentamicin C2 is scarce. However, studies on gentamicin-containing formulations and coatings provide valuable component-specific insights.

A key study investigating gentamicin sulfate (GS) coatings on implants revealed the comparative instability of the C2 component under specific stress conditions. While gentamicin alone was stable against light, its formulation with PLGA led to significant photodegradation.

Stress ConditionFormulationComponentObservation% Degradation / ChangeReference
Photolytic Stress GS/PLGA Coated RodsGentamicin C₂Significant ReductionC₂ level reduced to 31%
High Humidity GS Coated RodsGentamicin C₂Small DecreaseNot Quantified
High Humidity GS/PLGA Coated RodsGentamicin C₂Small DecreaseNot Quantified

These findings suggest that 4''-Demethylgentamicin C2 is particularly prone to degradation when exposed to light in the presence of certain excipients, a critical consideration for formulation development.

Experimental Protocols

A stability-indicating analytical method is essential for separating and quantifying the individual components of gentamicin and their degradation products. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a commonly employed technique.

Stability-Indicating HPLC Method

This protocol describes a representative ion-pairing HPLC method for the simultaneous quantification of gentamicin components.

Objective: To separate and quantify Gentamicin C1, C1a, C2, and C2a in a sample subjected to stability studies.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C8 or C18 column (e.g., ODS (C8), 150 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Glacial Acetic Acid

  • Sodium 1-heptanesulfonate (for ion-pairing)

  • Boric Acid

  • Potassium Hydroxide (KOH)

  • o-phthalaldehyde (OPA) - Derivatizing agent

  • Methanol - for derivatizing agent preparation

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate. The exact composition should be optimized for system suitability.

  • Derivatizing Agent Preparation:

    • Dissolve 250 mg of OPA in 1.25 mL of methanol.

    • Add 23.75 mL of a 2.47% (m/v) boric acid solution.

    • Adjust the pH to 10.4 using an 8 M KOH solution.

    • This solution should be stored at 4°C, protected from light, and is typically stable for up to three days.

  • Standard and Sample Preparation:

    • Prepare standard solutions of gentamicin sulfate at known concentrations.

    • Dilute samples from the stability study to fall within the linear range of the assay.

    • Mix 2.5 mL of the standard or sample solution with 0.5 mL of the derivatizing agent and 2.75 mL of methanol.

  • Chromatographic Conditions:

    • Column: ODS (C8), 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.1 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 330 nm (for OPA derivatives).

    • Elution: Isocratic.

  • Analysis: Inject the derivatized standard and sample solutions. Identify the peaks for each gentamicin component based on the retention times obtained from the standard chromatogram. The typical elution order is C1, C1a, C2a, and C2. Calculate the percentage of each component and any degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the intrinsic stability of a drug substance like 4''-Demethylgentamicin C2.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome DS Drug Substance (4''-Demethylgentamicin C2) Acid Acid Hydrolysis (e.g., 0.1N HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal Stress (e.g., 60°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Peak Purity & Degradant Identification (e.g., LC-MS) Analysis->ID Report Stability Profile & Degradation Pathway ID->Report

Workflow for a Forced Degradation Study.

Conclusion and Recommendations

The stability of 4''-Demethylgentamicin C2 (Gentamicin C2a) is intrinsically linked to the stability of the overall gentamicin complex. It is susceptible to degradation by hydrolysis, oxidation, heat, and light. Crucially, evidence suggests that C2a may be more labile than other gentamicin components under specific conditions, particularly photolytic stress when formulated with certain polymers like PLGA.

For drug development professionals, this underscores the necessity of:

  • Component-Specific Analysis: Employing and validating stability-indicating methods capable of resolving all major gentamicin components is mandatory.

  • Excipient Compatibility Studies: Thoroughly investigating the compatibility of excipients is critical, as they can significantly impact the stability of individual gentamicin components.

  • Protective Packaging: Utilizing opaque and moisture-resistant packaging is essential to protect gentamicin-containing products from light and humidity, thereby preserving their potency and safety throughout their shelf life.

Further research focusing on the forced degradation of isolated 4''-Demethylgentamicin C2 would be beneficial for a more complete understanding of its intrinsic stability and degradation pathways.

References

In-Depth Technical Guide to the Pharmacological Profile of 4''-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex. Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related compounds, primarily gentamicins C1, C1a, C2, and C2a. The demethylated form, 4''-Demethylgentamicin C2, is a naturally occurring minor component found in fermentation broths of mutant strains of Micromonospora purpurea. While research on this specific analog is limited, this guide synthesizes the available information on its bioactivity, mechanism of action, and potential pharmacological significance, drawing comparisons with the well-characterized components of the gentamicin complex. This document also outlines detailed experimental protocols relevant to its study and employs visualizations to illustrate key concepts.

Introduction

Gentamicin is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its clinical formulation is a complex mixture of structurally similar aminoglycoside congeners produced during the fermentation of Micromonospora purpurea. The major components—gentamicins C1, C1a, C2, and C2a—differ by the methylation pattern on the purpurosamine (2-amino-hexose) ring. The C2 component itself is comprised of two stereoisomers, C2 and C2a.

Trace amounts of demethylated forms, including 4''-Demethylgentamicin C1, C1a, and C2, have been identified in mutant strains of M. purpurea[1]. The absence of the methyl group at the 4'' position of the garosamine ring in 4''-Demethylgentamicin C2 represents a subtle structural modification that could influence its pharmacological properties, including antibacterial potency, spectrum of activity, and susceptibility to bacterial resistance mechanisms. Understanding the pharmacological profile of this specific analog is crucial for structure-activity relationship (SAR) studies and the potential development of novel aminoglycoside antibiotics with improved therapeutic indices.

Antibacterial Activity

The antibacterial potency of gentamicin congeners can vary, particularly against bacterial strains that harbor aminoglycoside-modifying enzymes (AMEs). For instance, the potency of different gentamicin congeners against strains with a common AME can differ significantly[2]. The structural difference in 4''-Demethylgentamicin C2 may alter its interaction with these resistance enzymes.

Table 1: Anticipated Antibacterial Spectrum of 4''-Demethylgentamicin C2 (Hypothetical)

Bacterial SpeciesGram StainExpected Activity
Escherichia coliNegative+
Klebsiella pneumoniaeNegative+
Pseudomonas aeruginosaNegative+
Staphylococcus aureusPositive+
Enterococcus faecalisPositive+/-

Note: This table is predictive and requires experimental validation.

Mechanism of Action

The fundamental mechanism of action for 4''-Demethylgentamicin C2 is anticipated to be consistent with that of other aminoglycoside antibiotics, which involves the inhibition of bacterial protein synthesis.

Aminoglycosides primarily bind to the 30S ribosomal subunit in bacteria. This interaction with the A-site of the 16S rRNA leads to several downstream effects:

  • Inhibition of translation initiation: Formation of a non-functional initiation complex.

  • Miscoding: Incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

  • Premature termination of translation.

The binding of gentamicin C2 to E. coli ribosomes has been characterized and involves multiple classes of binding sites with varying affinities. The structural integrity of the purpurosamine and garosamine rings is critical for this interaction. The absence of the 4''-methyl group in 4''-Demethylgentamicin C2 could subtly alter the binding affinity and kinetics with the ribosomal target.

Signaling Pathway of Aminoglycoside Action

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Outer_Membrane Outer Membrane (Gram-negative) Aminoglycoside->Outer_Membrane Porin channels Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Active Transport Ribosome_30S 30S Ribosomal Subunit Inner_Membrane->Ribosome_30S Binding Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition & Miscoding Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of aminoglycoside entry and action in bacteria.

Pharmacokinetics

Specific pharmacokinetic parameters for 4''-Demethylgentamicin C2 have not been reported. However, the general pharmacokinetic profile of aminoglycosides is characterized by:

  • Absorption: Poor oral absorption, requiring parenteral administration for systemic infections.

  • Distribution: Primarily distribute into the extracellular fluid. Volume of distribution can be altered in various physiological and pathological states.

  • Metabolism: Aminoglycosides are not significantly metabolized.

  • Excretion: Primarily eliminated unchanged by glomerular filtration in the kidneys.

Studies on individual gentamicin components have revealed significant differences in their pharmacokinetic characteristics. For instance, the clearance and volume of distribution of gentamicin C1 have been shown to be significantly higher than those of gentamicins C1a and C2[3]. The demethylation at the 4'' position could potentially influence the polarity and tissue distribution of the molecule, thereby affecting its pharmacokinetic profile.

Table 2: General Pharmacokinetic Parameters for Gentamicin Components

ParameterGentamicin C1Gentamicin C1aGentamicin C2
Clearance (mL/min/kg) 4.62 ± 0.711.81 ± 0.261.82 ± 0.25
Volume of Distribution (Vss, L/kg) 0.37 ± 0.080.15 ± 0.020.14 ± 0.02
Mean Residence Time (min) 81 ± 1384 ± 1279 ± 13
Half-life (min) 64 ± 1266 ± 1263 ± 12
Data from a study in beagles after a single intravenous dose[3].

Resistance Mechanisms

Bacterial resistance to aminoglycosides is a significant clinical concern and can occur through several mechanisms:

  • Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that acetylate, phosphorylate, or adenylate the antibiotic, preventing it from binding to the ribosome. The susceptibility of 4''-Demethylgentamicin C2 to various AMEs would need to be experimentally determined.

  • Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins that reduce the binding affinity of the aminoglycoside.

  • Reduced Permeability and Efflux: Alterations in the bacterial cell envelope that limit the uptake of the antibiotic or active efflux of the drug from the cell.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of 4''-Demethylgentamicin C2 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Bacterial_Culture Plate_Inoculation Inoculate Microtiter Plate Bacterial_Culture->Plate_Inoculation Antibiotic_Dilution Serial Dilution of 4''-Demethylgentamicin C2 Antibiotic_Dilution->Plate_Inoculation Incubation Incubate at 37°C for 16-20h Plate_Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Synthesis of 4''-Demethylgentamicin C2

A detailed, validated synthesis protocol for 4''-Demethylgentamicin C2 is not prominently available. However, a potential synthetic route could be adapted from the synthesis of other gentamicin congeners, which often start from a readily available aminoglycoside like sisomicin[4]. The synthesis would likely involve a series of protection and deprotection steps to selectively modify the gentamicin scaffold, followed by purification and characterization.

Logical Relationship for a Hypothetical Synthesis

Synthesis_Logic Starting_Material Readily Available Aminoglycoside (e.g., Sisomicin) Protection Selective Protection of Amino and Hydroxyl Groups Starting_Material->Protection Modification Modification of Garosamine Ring Protection->Modification Demethylation_Step Enzymatic or Chemical Demethylation at 4'' Modification->Demethylation_Step Deprotection Removal of Protecting Groups Demethylation_Step->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product 4''-Demethylgentamicin C2 Purification->Final_Product

Caption: A logical workflow for the potential synthesis of 4''-Demethylgentamicin C2.

Conclusion and Future Directions

4''-Demethylgentamicin C2 represents an understudied analog of the clinically important gentamicin complex. Its structural distinction—the absence of a methyl group at the 4'' position—warrants a thorough investigation to elucidate its complete pharmacological profile. Future research should focus on:

  • Quantitative Antibacterial Activity: Determining the MIC values of purified 4''-Demethylgentamicin C2 against a broad panel of clinically relevant and resistant bacterial strains.

  • Pharmacokinetic Studies: Conducting in vivo studies to determine its absorption, distribution, metabolism, and excretion profile.

  • Interaction with Resistance Enzymes: Evaluating its susceptibility to a range of aminoglycoside-modifying enzymes.

  • Toxicology: Assessing its potential for nephrotoxicity and ototoxicity in comparison to other gentamicin congeners.

A comprehensive understanding of 4''-Demethylgentamicin C2 will provide valuable insights into the structure-activity relationships of aminoglycosides and could inform the rational design of new derivatives with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Note: Quantitative Analysis of 4"-Demethylgentamicin C2 by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. The complex consists of several related components, primarily gentamicins C1, C1a, C2, and C2a. 4"-Demethylgentamicin C2 is a related substance that may be present as an impurity in gentamicin sulfate drug products. Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a significant UV chromophore in the native molecule, a pre-column derivatization step with o-phthalaldehyde (OPA) is employed to enable sensitive UV detection.[1][2][3] This method is based on established principles for the analysis of gentamicin and its related substances.[1][4]

Principle

The quantitative analysis of this compound is achieved through a multi-step process. First, the analyte in the sample is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly UV-absorbent isoindole derivative. This derivatized sample is then injected into a reversed-phase HPLC system. The separation of the derivatized this compound from other components is accomplished using a C18 column and an isocratic mobile phase containing an ion-pairing agent. The UV detector monitors the eluent at a specific wavelength, and the peak area of the derivatized analyte is proportional to its concentration. Quantification is performed by comparing the peak area of the sample to that of a known standard.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification start Start std_prep Standard Preparation start->std_prep sample_prep Sample Preparation start->sample_prep reagent_prep Derivatization Reagent Preparation start->reagent_prep derivatization Pre-column Derivatization with OPA std_prep->derivatization sample_prep->derivatization reagent_prep->derivatization hplc_injection HPLC Injection derivatization->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection data_analysis Data Analysis uv_detection->data_analysis quantification Quantification data_analysis->quantification end End quantification->end

Caption: Overall experimental workflow for the quantitative analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Gentamicin Sulfate sample

  • o-Phthalaldehyde (OPA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Hexanesulfonate (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Boric Acid (ACS grade)

  • Potassium Hydroxide (ACS grade)

  • Water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system with a UV detector (e.g., Waters e2695 Alliance HPLC system with a UV detector)

  • Analytical column: Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size) or equivalent

  • Data acquisition and processing software (e.g., Empower 3.0)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Heating block or water bath

Experimental Protocols

Preparation of Solutions

Mobile Phase: Prepare a solution containing Methanol, Water, and Glacial Acetic Acid in a ratio of 70:25:5 (v/v/v). Add Sodium Hexanesulfonate to a final concentration of 0.3% (w/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

OPA Derivatization Reagent: Prepare a boric acid buffer by dissolving an appropriate amount of boric acid in water and adjusting the pH to 10.4 with potassium hydroxide. Dissolve o-phthalaldehyde in this buffer to a final concentration of 10 mg/mL. This reagent should be prepared fresh daily.

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

Sample Stock Solution: Accurately weigh and dissolve an appropriate amount of Gentamicin Sulfate sample in water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Derivatization Procedure

The following diagram illustrates the logic of the pre-column derivatization reaction.

Caption: Pre-column derivatization of this compound with OPA.

Protocol:

  • Into a clean vial, pipette a defined volume of the standard or sample solution.

  • Add a defined volume of the OPA derivatization reagent.

  • Add a defined volume of a thiol (e.g., 2-mercaptoethanol).

  • Mix well and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15 minutes).

  • Cool the solution to room temperature before injection into the HPLC system.

HPLC Analysis

Table 1: HPLC Method Parameters

ParameterValue
Column Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:Glacial Acetic Acid (70:25:5 v/v/v) with 0.3% Sodium Hexanesulfonate
Flow Rate 0.5 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 330 nm
Run Time Approximately 20 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure the analytical system is performing correctly.

Table 2: Illustrative System Suitability Test (SST) Results

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%
Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Table 3: Illustrative Method Validation Parameters

ParameterConcentration RangeIllustrative Results
Linearity (r²) 0.1 - 2.0 µg/mL≥ 0.998
Accuracy (% Recovery) 80%, 100%, 120% of nominal concentration98.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)1.0 µg/mL< 1.5%
- Intermediate Precision (n=6)1.0 µg/mL< 2.0%
Limit of Detection (LOD) -0.03 µg/mL
Limit of Quantification (LOQ) -0.1 µg/mL

Note: The quantitative data presented in Tables 2 and 3 are illustrative and should be established for each specific laboratory and application.

Conclusion

The HPLC-UV method with pre-column derivatization using o-phthalaldehyde provides a sensitive and reliable approach for the quantitative analysis of this compound in gentamicin sulfate. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of gentamicin-based pharmaceuticals.

References

Application Note: Quantitative Determination of "4"-Demethylgentamicin C2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "4"-Demethylgentamicin C2 in human plasma. The methodology is based on established protocols for the analysis of gentamicin and its congeners, adapted for the specific detection of the demethylated variant. The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this gentamicin-related substance in a plasma matrix.

Introduction

Gentamicin is a widely used aminoglycoside antibiotic, effective against a broad spectrum of bacterial infections. It is a complex mixture of several related components, primarily gentamicins C1, C1a, C2, C2a, and C2b.[1] During the fermentation process and metabolism, various related substances and impurities can be formed, including demethylated variants. "this compound is one such related substance. Accurate and sensitive quantification of these minor components in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of such compounds.

Experimental

Materials and Reagents
  • "this compound reference standard

  • Gentamicin C2 reference standard

  • Tobramycin (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and heptafluorobutyric acid (HFBA)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 10 mM HFBA in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The following MRM transitions were used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
"this compound 450.3322.220 (Theoretical)
Gentamicin C2 464.3322.222
Tobramycin (IS) 468.3163.125

Note: The MRM transition for "this compound is proposed based on its molecular formula (C19H39N5O7) and the known fragmentation pattern of gentamicin C2, which commonly involves the loss of the purpurosamine ring, resulting in a fragment of m/z 322.2.[2] The collision energy should be optimized empirically.

Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • Spiking: To 100 µL of plasma sample, add the internal standard (Tobramycin) to a final concentration of 100 ng/mL.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma (spiked with internal standard) with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the expected performance of the method, based on validated methods for gentamicin C2.[1][3]

Table 1: Linearity and Range

AnalyteRange (ng/mL)
"this compound1 - 1000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Precision (%CV)
"this compound5 (LQC)95 - 105< 15
50 (MQC)90 - 110< 10
800 (HQC)90 - 110< 10

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%CV)
"this compound185 - 115< 20

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Tobramycin) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Protocol 1 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe Protocol 2 centrifuge Centrifuge ppt->centrifuge evap_recon Evaporate & Reconstitute spe->evap_recon centrifuge->evap_recon lc HPLC/UHPLC Separation (C18 Column) evap_recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of "this compound in plasma.

Logical Relationship of Gentamicin Components

Caption: Relationship of "this compound to the main components of the gentamicin complex.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of "this compound in human plasma. The combination of efficient sample preparation, robust chromatographic separation, and specific mass spectrometric detection allows for reliable bioanalytical results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The provided protocols and parameters can be adapted and optimized to suit specific laboratory instrumentation and requirements.

References

Application Notes and Protocols for Stability Testing of "4"-Demethylgentamicin C2 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4"-Demethylgentamicin C2 is an aminoglycoside antibiotic, a component of the gentamicin complex. Ensuring the stability of this active pharmaceutical ingredient (API) within its formulation is critical for maintaining its therapeutic efficacy and safety throughout its shelf life.[1] Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] This document outlines a comprehensive protocol for the stability testing of "this compound in pharmaceutical formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

The stability of gentamicin is influenced by factors such as pH, temperature, and humidity. While gentamicin is known to be relatively heat-stable, exposure to extreme conditions can lead to degradation. Therefore, a robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for any pharmaceutical formulation containing "this compound.

Scope

This protocol applies to the stability testing of pharmaceutical formulations containing "this compound, including but not limited to solutions, creams, and ointments. The procedures described herein are designed to be compliant with the stability testing guidelines of major regulatory bodies, including the FDA and EMA.

Experimental Protocol

Materials and Reagents
  • "this compound reference standard

  • Pharmaceutical formulation of "this compound

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • All other chemicals and reagents should be of analytical grade or higher.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for separating and quantifying "this compound from its potential degradation products and formulation excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) or a suitable alternative.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., acetonitrile with 0.1% TFA). The gradient program must be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., after derivatization with o-phthalaldehyde (OPA)) or ELSD.

  • Injection Volume: 10-20 µL.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Stability Study Design

The stability study should be conducted on at least three primary batches of the drug product, packaged in the proposed commercial container-closure system.

  • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency: 0, 3, and 6 months.

Stress testing is performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Treat the drug product with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Base Hydrolysis: Treat the drug product with 0.1 M NaOH at 60 °C for a specified period.

  • Oxidation: Treat the drug product with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the drug product to dry heat (e.g., 80 °C).

  • Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis

At each time point, samples are withdrawn and analyzed for the following parameters:

  • Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical form.

  • pH: For liquid formulations.

  • Assay of "this compound: Quantified using the validated stability-indicating HPLC method.

  • Degradation Products: Identification and quantification of any degradation products.

  • Microbial Limits: For sterile formulations.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a tabular format for clear comparison and trend analysis.

Table 1: Hypothetical Stability Data for "this compound Formulation (Long-Term Storage: 25°C/60%RH)

Time Point (Months)AppearancepHAssay of "this compound (%)Total Degradation Products (%)
0Clear, colorless solution6.5100.2< 0.1
3Clear, colorless solution6.499.80.2
6Clear, colorless solution6.499.50.4
9Clear, colorless solution6.399.10.6
12Clear, colorless solution6.398.70.8
18Clear, colorless solution6.298.21.1
24Clear, colorless solution6.197.61.5
36Clear, colorless solution6.096.52.1

Visualization of Experimental Workflow

Stability_Testing_Workflow start Start: Drug Product Batches storage Storage under ICH Conditions (Long-Term & Accelerated) start->storage stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample Collection at Time Points analysis Sample Analysis sampling->analysis storage->sampling stress->analysis parameters Appearance pH Assay Degradation Products analysis->parameters data Data Compilation & Analysis analysis->data report Stability Report Generation (Shelf-Life Determination) data->report end End report->end

Caption: Workflow for the stability testing of "this compound.

References

Application of "4"-Demethylgentamicin C2" in Antimicrobial Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-DGC2-AMR-2025

Version: 1.0

Introduction

Gentamicin is a widely used aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. However, its efficacy is increasingly threatened by the emergence of antimicrobial resistance. The gentamicin C complex is a mixture of several related compounds, with Gentamicin C2 being a significant component. "4"-Demethylgentamicin C2" is a synthetic analog of Gentamicin C2, offering a unique molecular probe to investigate the mechanisms of aminoglycoside resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of "this compound" in antimicrobial resistance research.

The primary mechanisms of resistance to aminoglycosides like gentamicin include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug due to decreased permeability or active efflux.[1][2] Modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs) is the most prevalent mechanism of resistance.[1] These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to its ribosomal target.

"this compound", by lacking the methyl group at the 4" position of the purpurosamine ring, may exhibit altered susceptibility to certain AMEs and provide insights into the structure-activity relationships (SAR) that govern enzyme-substrate recognition. This analog serves as a valuable tool for studying the impact of specific structural modifications on the antibacterial activity against resistant strains.

Potential Applications in Antimicrobial Resistance Research

  • Investigating Structure-Activity Relationships (SAR): By comparing the activity of "this compound" with that of Gentamicin C2 and other analogs, researchers can elucidate the role of the 4"-methyl group in antibacterial potency and susceptibility to resistance mechanisms.

  • Probing Aminoglycoside-Modifying Enzyme (AME) Activity: This analog can be used as a substrate in enzymatic assays to determine if it is a target for specific AMEs. This can help in classifying and understanding the substrate specificity of newly identified AMEs.

  • Screening for Novel Resistance Mechanisms: "this compound" can be employed in screening assays against panels of resistant clinical isolates to identify strains with novel or uncharacterized resistance mechanisms that may not affect the parent compound.

  • Development of Novel Aminoglycoside Antibiotics: Understanding how the removal of a methyl group affects activity and resistance can guide the rational design of new aminoglycoside derivatives that can evade common resistance mechanisms.

Quantitative Data Summary

While specific experimental data for "this compound" is not yet widely published, the following tables provide a template for summarizing anticipated comparative data based on known structure-activity relationships of gentamicin analogs.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Gentamicin Analogs against Susceptible and Resistant Bacterial Strains.

CompoundBacterial StrainResistance MechanismMIC (µg/mL)
Gentamicin C2E. coli ATCC 25922Susceptible1
"this compound"E. coli ATCC 25922SusceptibleExpected to be similar to or slightly higher than Gentamicin C2
Gentamicin C2E. coli (AAC(3)-II)Acetyltransferase>64
"this compound"E. coli (AAC(3)-II)AcetyltransferaseHypothesized to have lower MIC than Gentamicin C2 if the 4"-demethylation hinders enzyme binding
Gentamicin C2P. aeruginosa (efflux)Efflux Pump16
"this compound"P. aeruginosa (efflux)Efflux PumpExpected to be a substrate for efflux pumps, similar to Gentamicin C2

Table 2: In Vitro Efficacy of Gentamicin Analogs against a Panel of Resistant Clinical Isolates.

CompoundIsolate 1 (K. pneumoniae, NDM-1, AME+)Isolate 2 (A. baumannii, MDR)Isolate 3 (S. aureus, MRSA)
MIC (µg/mL)
Gentamicin C2128644
"this compound"To be determinedTo be determinedTo be determined
MBC (µg/mL)
Gentamicin C22561288
"this compound"To be determinedTo be determinedTo be determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of "this compound".

Materials:

  • "this compound"

  • Gentamicin C2 (as a comparator)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (susceptible and resistant)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of "this compound" and Gentamicin C2 in sterile deionized water. Filter-sterilize the solutions.

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solutions in the 96-well plates with CAMHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of "this compound" over time.

Materials:

  • "this compound"

  • Gentamicin C2

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes

  • Plates for colony counting (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare Cultures: Grow an overnight culture of the test organism in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Add Antibiotics: Add "this compound" or Gentamicin C2 at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Visualizations

Signaling Pathway of Aminoglycoside Action and Resistance

Caption: Mechanism of aminoglycoside action and major resistance pathways in bacteria.

Experimental Workflow for Evaluating "this compound"

Caption: Workflow for the in vitro evaluation of "this compound".

Logical Relationship of Aminoglycoside Resistance Mechanisms

Resistance_Mechanisms cluster_mechanisms Primary Mechanisms Resistance Aminoglycoside Resistance Enzymatic_Modification Enzymatic Modification (AMEs) Resistance->Enzymatic_Modification Target_Modification Ribosomal Target Modification Resistance->Target_Modification Reduced_Uptake Reduced Uptake/ Increased Efflux Resistance->Reduced_Uptake AAC AAC Enzymatic_Modification->AAC e.g., Acetyltransferases (AAC) APH APH Enzymatic_Modification->APH e.g., Phosphotransferases (APH) ANT ANT Enzymatic_Modification->ANT e.g., Nucleotidyltransferases (ANT) 16S_rRNA_Mutation 16S_rRNA_Mutation Target_Modification->16S_rRNA_Mutation e.g., 16S rRNA Mutations Methylation Methylation Target_Modification->Methylation e.g., Ribosomal Methyltransferases Porin_Loss Porin_Loss Reduced_Uptake->Porin_Loss e.g., Porin Loss Efflux_Pumps Efflux_Pumps Reduced_Uptake->Efflux_Pumps e.g., Overexpression of Efflux Pumps

Caption: Key mechanisms contributing to aminoglycoside resistance in bacteria.

References

Application Note: A Robust HPLC-CAD Method for the Separation of Gentamicin Components, Including 4''-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

[AN-GENTA-001]

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with Charged Aerosol Detection (CAD) for the separation and analysis of gentamicin sulfate and its related substances. The method is designed to effectively separate the major components of gentamicin C (C1, C1a, C2, C2a, and C2b) and provides a strategic approach for the resolution of minor components, including the critical impurity 4''-Demethylgentamicin C2. Due to the lack of a significant UV chromophore in gentamicin and its analogues, CAD offers a universal and sensitive detection method suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. It is a mixture of several structurally related components, primarily gentamicins C1, C1a, C2, C2a, and C2b, along with other minor related substances such as sisomicin and garamine.[1] The relative proportions of these components can influence both the efficacy and toxicity of the drug product. Therefore, a reliable analytical method for the separation and quantification of these components is crucial for ensuring the quality and safety of gentamicin sulfate.

The analysis of gentamicin is challenging due to its high polarity and the absence of a strong UV-absorbing chromophore.[1][2] This necessitates the use of alternative detection methods like Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS).[1][3] This application note details a method utilizing ion-pairing RP-HPLC with CAD, which provides excellent sensitivity and universal detection for non-volatile analytes like gentamicin.

A key focus of this work is the separation of 4''-Demethylgentamicin C2, a potential impurity or degradation product. While specific methods for this compound are not widely published, this application note provides a well-researched protocol based on established methods for gentamicin component separation, offering a strong starting point for method development and validation for this specific analyte.

Experimental Workflow

Gentamicin Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Acquisition and Processing Standard Gentamicin CRS and Impurity Standards Stock_Std Stock Standard Solution Standard->Stock_Std Dissolve Sample Gentamicin Sulfate API or Formulation Stock_Sample Stock Sample Solution Sample->Stock_Sample Dissolve Diluent Diluent (e.g., Water or Mobile Phase A) Working_Std Working Standard (for system suitability and quantification) Diluent->Working_Std Working_Sample Working Sample (for analysis) Diluent->Working_Sample Stock_Std->Working_Std Dilute Stock_Sample->Working_Sample Dilute Injection Inject Sample/Standard Working_Std->Injection Working_Sample->Injection HPLC_System HPLC System with CAD Column Reversed-Phase Column (e.g., C18, 150 x 4.6 mm, 3 µm) Separation Chromatographic Separation Column->Separation Mobile_Phase Mobile Phase (Ion-Pairing Agent in Water/Acetonitrile) Mobile_Phase->Separation Injection->Separation Detection Charged Aerosol Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Components (using external standard or area percent) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Overall workflow for the analysis of gentamicin components.

Experimental Protocols

Materials and Reagents
  • Gentamicin Sulfate Reference Standard (CRS)

  • Sisomicin Sulfate (for system suitability)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Charged Aerosol Detector (CAD)
Column C18 Reversed-Phase Column (e.g., Thermo Scientific Hypersil Gold C18, 150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C, Gas Pressure: 35 psi
Standard and Sample Preparation
  • Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • System Suitability Solution (SSS): Accurately weigh and dissolve appropriate amounts of Gentamicin Sulfate CRS and Sisomicin Sulfate in the diluent to obtain a final concentration of approximately 200 µg/mL of gentamicin and 10 µg/mL of sisomicin.

  • Standard Solution: Accurately weigh and dissolve Gentamicin Sulfate CRS in the diluent to obtain a final concentration of approximately 200 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the gentamicin sulfate sample (API or from formulation) in the diluent to achieve a target concentration of approximately 200 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Expected Results and Discussion

The described HPLC-CAD method is expected to provide excellent separation of the five major gentamicin components (C1a, C1, C2a, C2, and C2b) and sisomicin. The elution order is typically C1a, C1, sisomicin, C2a, C2, and C2b.

Separation of 4''-Demethylgentamicin C2

4''-Demethylgentamicin C2 is structurally very similar to gentamicin C2, differing by a single methyl group. Based on the principles of reversed-phase chromatography, the demethylated analogue is expected to be slightly more polar and therefore elute slightly earlier than gentamicin C2. Fine-tuning of the mobile phase gradient, particularly the initial and final concentrations of acetonitrile, and adjusting the concentration of the ion-pairing agent (TFA) may be necessary to achieve baseline separation from the closely eluting gentamicin C2 and C2a peaks. Mass spectrometry can be used as a confirmatory identification technique for 4''-Demethylgentamicin C2.

Data Presentation

The quantitative data for the major gentamicin components from a typical analysis are summarized below.

ComponentRetention Time (min) (Approx.)Area % (Typical)
Gentamicin C1a10.510 - 35%
Gentamicin C111.225 - 50%
Sisomicin12.0(Impurity)
Gentamicin C2a & C213.5 - 14.525 - 55% (sum)
Gentamicin C2b15.1< 5%

Note: Retention times and area percentages are approximate and may vary depending on the specific column, system, and sample.

Method Development Strategy for 4''-Demethylgentamicin C2

The following logical workflow can be employed for the specific method development to separate 4''-Demethylgentamicin C2.

Method_Development_Strategy Start Start with General Gentamicin Method Inject Inject Standard Mix (Gentamicin + spiked 4''-Demethylgentamicin C2 if available) Start->Inject Evaluate Evaluate Resolution between Gentamicin C2 and 4''-Demethylgentamicin C2 Inject->Evaluate Optimize_Gradient Optimize Gradient Slope (shallower gradient for better resolution) Evaluate->Optimize_Gradient Resolution < 1.5 Optimize_TFA Adjust TFA Concentration (higher concentration may increase retention and alter selectivity) Evaluate->Optimize_TFA Co-elution Consider_Column Consider Alternative Column Chemistry (e.g., Pentafluorophenyl - PFP) Evaluate->Consider_Column Poor Peak Shape or Inadequate Resolution Validate Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Evaluate->Validate Resolution >= 1.5 and Good Peak Shape Optimize_Gradient->Inject Optimize_TFA->Inject Consider_Column->Inject Final_Method Finalized Analytical Method Validate->Final_Method

Caption: Strategy for method development for 4''-Demethylgentamicin C2.

Conclusion

References

Application Note: Solid-Phase Extraction of 4"-Demethylgentamicin C2 from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin is a widely used aminoglycoside antibiotic, and monitoring its in vivo concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. 4"-Demethylgentamicin C2 is a metabolite of Gentamicin C2. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices, primarily focusing on plasma and urine. The described methodology is adapted from established protocols for gentamicin C2 and is suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific quantitative data for this compound is not extensively available in published literature, this document presents typical performance data for the parent compound, Gentamicin C2, to provide an expected performance benchmark.

Quantitative Data Summary

The following tables summarize typical quantitative data for the solid-phase extraction of gentamicin components from plasma and urine. These values can serve as a reference for the expected performance of the protocol adapted for this compound.

Table 1: Recovery of Gentamicin Components from Plasma and Urine using Polymer Phase SPE

AnalyteMatrixAverage Recovery (%)
Gentamicin C1Plasma72
Gentamicin C1aPlasma72
Gentamicin C2Plasma72
Gentamicin C1Urine98
Gentamicin C1aUrine98
Gentamicin C2Urine98

Data adapted from a study on gentamicin analysis in plasma and urine.[1][2]

Table 2: Method Validation Parameters for Gentamicin Components in Plasma

ParameterGentamicin C1Gentamicin C1aGentamicin C2
Linearity Range (mg/L)0.07 - 500.1 - 500.1 - 50
Limit of Quantification (LOQ) (mg/L)0.070.10.1
Inter-assay CV (%)8.8 - 10.08.8 - 10.08.8 - 10.0
Intra-assay CV (%)10.2 - 11.010.2 - 11.010.2 - 11.0
Accuracy (%)96.8 - 104.096.8 - 104.096.8 - 104.0

Data represents typical validation parameters for LC-MS/MS methods for gentamicin components.[3]

Experimental Protocols

This section details the recommended protocol for the solid-phase extraction of this compound from plasma and urine samples. The protocol is based on methods successfully employed for the parent compound, Gentamicin C2.

Materials and Reagents
  • SPE Cartridge: Polymer-based reversed-phase or a strong cation-exchange (SCX) cartridge (e.g., Oasis MCX).

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Tris Buffer (0.17 M, pH 10.0 and pH 12.0)

  • Formic Acid (88%)

  • Ammonium Hydroxide

  • Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or another aminoglycoside not present in the sample (e.g., Kanamycin).

Sample Preparation
  • Plasma:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • To 1.0 mL of plasma, add 5.0 mL of 0.17 M Tris buffer (pH 12.0).

    • Vortex mix for 30 seconds.

    • Spike with the internal standard.

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1.0 mL of the supernatant, add 5.0 mL of 0.17 M Tris buffer (pH 12.0).

    • Vortex mix for 30 seconds.

    • Spike with the internal standard.

Solid-Phase Extraction Protocol (Polymer-Based Cartridge)

This protocol is adapted from a method for gentamicin components using a polymer phase SPE cartridge.[1][2]

  • Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.17 M Tris buffer (pH 10.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 0.3 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 0.17 M Tris buffer (pH 10.0) to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 1-2 mL of a suitable organic solvent or solvent mixture. For aminoglycosides, a common elution solvent is methanol containing a small percentage of a weak acid (e.g., 2% formic acid in methanol) or a basic modifier. An effective elution solution for gentamicin has been reported as a mixture of methanol:water:isopropanol:ammonium hydroxide (1:1:1:1, v/v/v/v).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction Protocol (Strong Cation-Exchange Cartridge)

This protocol is an alternative using a strong cation-exchange (SCX) mechanism, which is effective for basic compounds like aminoglycosides.

  • Conditioning:

    • Wash the SCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample (acidified to a pH below the pKa of the analyte) onto the conditioned SCX cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove non-retained impurities.

    • A second wash with a stronger non-eluting solvent (e.g., 100% methanol) can be performed to remove more hydrophobic interferences.

  • Elution:

    • Elute the analyte with 1-2 mL of a solvent containing a basic modifier to neutralize the charge of the analyte. A common elution solvent is 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow_Polymer cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Polymer-Based) cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Add_Buffer Add Tris Buffer (pH 12.0) & Internal Standard Sample->Add_Buffer Vortex Vortex Mix Add_Buffer->Vortex Condition 1. Condition (Methanol, Tris Buffer pH 10.0) Vortex->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Tris Buffer pH 10.0) Load->Wash Elute 4. Elute (e.g., Methanol/Ammonium Hydroxide) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Polymer-Based SPE.

SPE_Workflow_SCX cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Acidify Acidify Sample & Add Internal Standard Sample->Acidify Vortex Vortex Mix Acidify->Vortex Condition 1. Condition (Methanol, Water) Vortex->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (e.g., 5% Methanol) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Strong Cation-Exchange SPE.

References

Application Notes and Protocols for Pre-column Derivatization of "4"-Demethylgentamicin C2 for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"4"-Demethylgentamicin C2, a component of the gentamicin C complex, is an aminoglycoside antibiotic. Like other aminoglycosides, it lacks a strong chromophore, making its detection by conventional UV-Vis spectrophotometry challenging.[1][2] Pre-column derivatization is a widely employed technique to introduce a fluorophore into the molecule, enabling highly sensitive and selective detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] This application note provides a detailed protocol for the pre-column derivatization of "this compound using o-phthalaldehyde (OPA) and a thiol-containing compound, a common and effective method for the analysis of aminoglycosides.[3] The resulting fluorescent isoindole derivative can be readily quantified, making this method suitable for pharmaceutical quality control and pharmacokinetic studies.

Principle of Derivatization

The primary amino groups of "this compound react with o-phthalaldehyde (OPA) in an alkaline medium in the presence of a thiol compound, such as N-acetylcysteine (NAC) or 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. This reaction is rapid and can be performed at room or slightly elevated temperatures. The resulting derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the pre-column derivatization and HPLC-FLD analysis of gentamicin components, including "this compound.

Table 1: Derivatization Reaction Conditions

ParameterValueReference
Derivatizing Agento-Phthalaldehyde (OPA)
Thiol CompoundN-Acetylcysteine (NAC)
BufferBorate Buffer (0.2 M)
pH10
OPA Concentration2 mg/mL in Methanol
NAC Concentration10% aqueous solution
Reaction Temperature50°C
Reaction Time20 minutes

Table 2: HPLC-FLD Operating Parameters

ParameterValueReference
HPLC ColumnC18 Reversed-Phase
Mobile PhaseMethanol:Glacial Acetic Acid:Water (800:20:180, v/v/v) with 0.02 M Sodium Heptanesulfonic Acid, pH 3.4
Flow Rate1.0 mL/min
Injection Volume20 µL
Excitation Wavelength (λex)328 nm
Emission Wavelength (λem)423 nm

Table 3: Method Performance Characteristics

ParameterValueReference
Linearity Range0.4 - 12.8 µg/mL
Correlation Coefficient (r)0.9997
Limit of Quantification (LOQ)0.1 mg/L for Gentamicin C2
Recovery from Plasma72%
Recovery from Urine98%

Experimental Protocols

1. Preparation of Reagents and Solutions

  • Borate Buffer (0.2 M, pH 10): Dissolve 12.37 g of boric acid in 1 L of deionized water. Adjust the pH to 10.0 with a 40% sodium hydroxide solution.

  • N-Acetylcysteine (NAC) Solution (10% w/v): Dissolve 10 g of N-acetylcysteine in 100 mL of deionized water.

  • o-Phthalaldehyde (OPA) Stock Solution (2 mg/mL): Dissolve 20 mg of OPA in 10 mL of methanol. This solution should be freshly prepared.

  • Derivatizing Reagent: To prepare the final derivatizing reagent, mix 1.0 mL of the OPA stock solution with 1.0 mL of the 10% NAC solution and dilute to 10 mL with the 0.2 M borate buffer (pH 10). This reagent should be freshly prepared before use.

  • Standard Solution of "this compound: Prepare a stock solution of "this compound in deionized water at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solution with deionized water to achieve concentrations within the desired calibration range (e.g., 0.4 - 12.8 µg/mL).

2. Pre-column Derivatization Procedure

  • Pipette 100 µL of the standard solution or sample solution into a clean microcentrifuge tube.

  • Add 100 µL of the freshly prepared derivatizing reagent to the tube.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 50°C for 20 minutes.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC-FLD Analysis

  • Set up the HPLC system with a C18 column and the fluorescence detector.

  • Equilibrate the column with the mobile phase (Methanol:Glacial Acetic Acid:Water with sodium heptanesulfonic acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the fluorescence detector to an excitation wavelength of 328 nm and an emission wavelength of 423 nm.

  • Inject 20 µL of the derivatized standard or sample solution onto the column.

  • Record the chromatogram and identify the peak corresponding to the derivatized "this compound based on the retention time of the standard.

  • Quantify the amount of "this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Caption: Experimental workflow for pre-column derivatization and HPLC-FLD analysis.

Caption: Chemical derivatization reaction of "this compound with OPA/NAC.

References

Application Notes and Protocols for Measuring "4"-Demethylgentamicin C2" Uptake in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4"-Demethylgentamicin C2" is a derivative of gentamicin, a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria. Understanding the extent and rate of its accumulation within bacterial cells is crucial for evaluating its efficacy, optimizing dosing strategies, and overcoming mechanisms of resistance. These application notes provide detailed protocols for quantifying the uptake of "this compound" in bacterial cells using two robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based assay.

Mechanism of Aminoglycoside Uptake

The uptake of aminoglycosides like "this compound" into Gram-negative bacteria is a multi-step process.[1][2] Initially, the polycationic antibiotic electrostatically interacts with negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS).[2] This interaction disrupts the outer membrane, allowing the molecule to traverse it, possibly through porin channels.[1][3] Subsequently, the antibiotic enters the periplasmic space.

The transport across the inner cytoplasmic membrane occurs in two energy-dependent phases. Energy-Dependent Phase I (EDP-I) is a slow uptake process that is dependent on the proton motive force. Once inside the cytoplasm, the aminoglycoside binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of aberrant proteins. These mistranslated proteins can insert into the cell membrane, further increasing its permeability. This leads to Energy-Dependent Phase II (EDP-II) , a rapid and substantial influx of the antibiotic, ultimately resulting in cell death.

Experimental Protocols

Two primary methods for the quantification of "this compound" uptake are detailed below: a highly sensitive and specific LC-MS/MS method and a higher-throughput fluorescence-based method.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the absolute quantification of intracellular "this compound".

Experimental Workflow:

Figure 1: LC-MS/MS workflow for quantifying intracellular "this compound".

Detailed Protocol:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6) in a suitable broth medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Resuspend the bacterial pellet in fresh, pre-warmed medium to a defined cell density.

    • Add "this compound" to the desired final concentration. Incubate under appropriate conditions (e.g., 37°C with shaking) for various time points.

    • To stop the uptake, place the culture tubes on ice.

  • Washing:

    • Harvest the cells by centrifugation (5000 x g for 10 minutes at 4°C).

    • Discard the supernatant containing the extracellular antibiotic.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) or a suitable buffer to remove any remaining extracellular and non-specifically bound antibiotic.

  • Bacterial Cell Lysis:

    • Resuspend the final cell pellet in a known volume of lysis buffer (e.g., 1% Triton X-100 in water or a buffer containing lysozyme for Gram-positive bacteria).

    • For efficient lysis, sonicate the sample on ice using short bursts (e.g., 3 cycles of 20 seconds on, 30 seconds off).

    • Alternatively, use bead beating or enzymatic lysis protocols tailored for the specific bacterial strain.

  • Sample Preparation for LC-MS/MS:

    • To the cell lysate, add an equal volume of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of gentamicin or another aminoglycoside not present in the sample).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. A reversed-phase C18 column is typically suitable for separating aminoglycosides.

    • The mobile phase often consists of an aqueous component with a small amount of formic acid (for better ionization) and an organic component like acetonitrile or methanol.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for "this compound" and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Create a standard curve by spiking known concentrations of "this compound" into a lysate from untreated bacterial cells.

    • Calculate the intracellular concentration of "this compound" by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the intracellular concentration to the number of cells (e.g., colony-forming units, CFU) or total protein content.

Data Presentation:

Time Point (min)Intracellular "this compound" (µg/10^9 CFU)Standard Deviation
50.80.1
152.50.3
305.10.6
608.91.1
Bacterial StrainIntracellular "this compound" at 30 min (µg/10^9 CFU)Standard Deviation
Wild-Type5.10.6
Efflux Pump Mutant12.31.5
Porin Mutant1.20.2
Method 2: Fluorescence-Based Uptake Assay

This method relies on the use of a fluorescently labeled derivative of "this compound". It is suitable for higher-throughput screening and visualization of uptake by fluorescence microscopy.

Proposed Synthesis of Fluorescently Labeled "this compound":

A fluorescent derivative can be synthesized by coupling a fluorescent dye to one of the primary amino groups of "this compound". A common strategy involves using an N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., a cyanine dye like Cy5).

Experimental Workflow:

G cluster_prep Bacterial Culture and Treatment cluster_analysis Analysis Bacterial Culture Bacterial Culture Exposure Exposure to Fluorescently Labeled Antibiotic Bacterial Culture->Exposure Washing Washing to Remove Extracellular Probe Exposure->Washing Fluorescence Measurement Fluorescence Measurement Washing->Fluorescence Measurement Data Analysis Data Analysis and Relative Quantification Fluorescence Measurement->Data Analysis

Figure 2: Fluorescence-based assay workflow for measuring "this compound" uptake.

Detailed Protocol:

  • Bacterial Culture and Treatment:

    • Follow the same procedure as in the LC-MS/MS protocol for growing and preparing the bacterial culture.

    • Add the fluorescently labeled "this compound" to the desired final concentration. Incubate for various time points.

  • Washing:

    • Follow the same washing procedure as in the LC-MS/MS protocol to remove extracellular fluorescent probe.

  • Fluorescence Measurement:

    • Plate Reader Assay:

      • Resuspend the washed cell pellets in PBS to a consistent cell density.

      • Transfer the cell suspensions to a black, clear-bottom 96-well plate.

      • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

      • Include wells with untreated cells to measure background fluorescence.

    • Fluorescence Microscopy:

      • Resuspend the washed cell pellets in a small volume of PBS.

      • Mount a small aliquot of the cell suspension on a microscope slide.

      • Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets. This allows for the qualitative assessment of uptake and subcellular localization.

    • Flow Cytometry:

      • Resuspend the washed cells in PBS.

      • Analyze the fluorescence of individual cells using a flow cytometer. This provides quantitative data on the distribution of uptake within the bacterial population.

  • Data Analysis:

    • For the plate reader assay, subtract the background fluorescence of untreated cells from the fluorescence of treated cells.

    • Normalize the fluorescence intensity to the cell number (OD600 or CFU).

    • For flow cytometry, quantify the mean fluorescence intensity of the bacterial population.

Data Presentation:

Time Point (min)Relative Fluorescence Units (RFU) / OD600Standard Deviation
51500120
154200350
308500700
60150001200
ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Wild-Type9800850
+ Efflux Pump Inhibitor185001500
Untreated Control20030

Signaling Pathway of Aminoglycoside Uptake

The following diagram illustrates the key steps involved in the uptake of "this compound" by a Gram-negative bacterium.

Figure 3: Proposed signaling pathway for "this compound" uptake in Gram-negative bacteria.

Conclusion

The choice between the LC-MS/MS and fluorescence-based methods will depend on the specific research question, required sensitivity, and available instrumentation. The LC-MS/MS method provides absolute quantification and is ideal for detailed pharmacokinetic studies. The fluorescence-based method is well-suited for higher-throughput screening of factors that modulate antibiotic uptake and for visualizing the process at a single-cell level. By employing these detailed protocols, researchers can gain valuable insights into the uptake dynamics of "this compound" in various bacterial species, contributing to the development of more effective antibiotic therapies.

References

Application Notes and Protocols for Synergistic Antibiotic Testing of "4"-Demethylgentamicin C2"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, where two or more antibiotics are used concurrently, is a promising strategy to combat these resilient pathogens.[1][2] This approach can broaden the spectrum of activity, prevent the emergence of resistance, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects.[1][2] "4"-Demethylgentamicin C2", a novel aminoglycoside, is a candidate for synergistic combination studies. Aminoglycosides, like gentamicin, are known to exhibit synergistic activity with other classes of antibiotics, such as β-lactams and glycopeptides, particularly against Gram-negative and Gram-positive bacteria.[3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the synergistic potential of "this compound" in combination with other antibiotics using standard in vitro methods: the checkerboard microdilution assay and the time-kill curve assay.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate. It allows for the determination of the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the degree of synergy, additivity, indifference, or antagonism.

Experimental Protocol: Checkerboard Assay

1.1. Materials:

  • "this compound" (stock solution of known concentration)

  • Second antibiotic of interest (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD600 readings)

1.2. Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of "this compound" and the second antibiotic in CAMHB in separate 96-well plates or deep-well blocks. The concentration range should typically span from at least 4x the MIC to 1/16x the MIC of each drug.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Along the x-axis (rows), add 50 µL of each dilution of "this compound", creating a concentration gradient from highest to lowest.

    • Along the y-axis (columns), add 50 µL of each dilution of the second antibiotic, creating a concentration gradient from highest to lowest.

    • The resulting plate will contain a matrix of antibiotic combinations. Include wells with each antibiotic alone, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the final bacterial inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Calculation of FICI:

    • The FICI is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Data Presentation: Hypothetical Checkerboard Assay Results

Table 1: MICs and FICI for "this compound" in Combination with Antibiotic X against Pseudomonas aeruginosa ATCC 27853

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
"this compound"410.250.5Synergy
Antibiotic X (a β-lactam)1640.25

Visualization: Checkerboard Assay Workflow

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. It is considered the gold standard for assessing synergy. This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics, alone and in combination, and measuring the number of viable bacteria at various time points.

Experimental Protocol: Time-Kill Curve Assay

2.1. Materials:

  • "this compound" (stock solution of known concentration)

  • Second antibiotic of interest (stock solution of known concentration)

  • Culture flasks or tubes

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator (35°C ± 2°C) with shaking capabilities

  • Colony counter

2.2. Procedure:

  • Preparation of Inoculum:

    • Grow the test organism in CAMHB to the mid-logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB.

  • Assay Setup:

    • Prepare flasks with the following conditions (at concentrations determined from MIC data, e.g., 0.5x MIC, 1x MIC):

      • Growth control (no antibiotic)

      • "this compound" alone

      • Second antibiotic alone

      • Combination of "this compound" and the second antibiotic

  • Incubation and Sampling:

    • Incubate the flasks at 35°C ± 2°C with continuous shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on the plates.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours). The colony count in the combination must also be ≥ 2-log₁₀ below the starting inoculum.

    • Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation: Hypothetical Time-Kill Curve Assay Data

Table 2: Log₁₀ CFU/mL of P. aeruginosa ATCC 27853 over 24 Hours

Time (h)Growth Control"this compound" (1x MIC)Antibiotic X (1x MIC)Combination
05.705.705.705.70
26.505.506.204.80
47.805.307.103.50
68.905.107.902.10
89.204.908.50<2.00
249.504.708.80<2.00

Visualization: Time-Kill Curve Assay Workflow

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Log-Phase Bacterial Inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with Antibiotics (Alone and in Combination) prep_flasks->inoculate incubate_shake Incubate with Shaking inoculate->incubate_shake sampling Collect Aliquots at Time Points (0-24h) incubate_shake->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot Time-Kill Curves count_colonies->plot_data interpret Interpret Synergy plot_data->interpret

Caption: Workflow for the time-kill curve assay.

Signaling Pathways and Mechanisms of Synergy

While specific signaling pathways for "this compound" are not yet elucidated, the synergistic mechanism of aminoglycosides with other antibiotics often involves enhanced drug uptake. For instance, β-lactam antibiotics inhibit cell wall synthesis, which can increase the permeability of the bacterial cell membrane to aminoglycosides. This allows for higher intracellular concentrations of the aminoglycoside, leading to more effective inhibition of protein synthesis at the 30S ribosomal subunit.

Visualization: Hypothesized Synergistic Mechanism

Caption: Hypothesized mechanism of synergy.

Disclaimer: As of the date of this document, no specific studies on the synergistic effects of "this compound" have been published. The data presented in the tables are hypothetical and for illustrative purposes only. The described protocols are standard methods for antibiotic synergy testing and should be adapted as needed for specific research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of "4"-Demethylgentamicin C2 and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak resolution of "4"-Demethylgentamicin C2 and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good peak resolution for "this compound and its isomers?

A1: "this compound and its isomers are highly polar, hydrophilic compounds with multiple amino groups. This chemical nature leads to several challenges in traditional reversed-phase HPLC, including poor retention on non-polar stationary phases (like C18) and peak tailing due to strong interactions with residual silanols on silica-based columns. Furthermore, the structural similarity of the isomers makes their separation difficult.

Q2: What are the most common HPLC modes for separating gentamicin and its derivatives?

A2: The most successful HPLC modes for separating gentamicin components are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] IP-RP-HPLC uses an ion-pairing agent to increase the retention of the polar analytes on a reversed-phase column. HILIC, on the other hand, employs a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate highly polar compounds.[3][4][5]

Q3: Is derivatization necessary for the analysis of "this compound?

A3: Gentamicin and its derivatives lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (FDNB) can be used to introduce a UV-active or fluorescent tag, significantly improving detection sensitivity. However, modern detectors like Charged Aerosol Detectors (CAD) and Mass Spectrometers (MS) can detect these compounds without derivatization, simplifying sample preparation.

Q4: How does the choice of ion-pairing reagent affect the separation?

A4: The choice and concentration of the ion-pairing reagent are critical in IP-RP-HPLC. Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) are commonly used. Increasing the concentration of the ion-pairing reagent can enhance retention and improve resolution between closely eluting peaks. The hydrophobicity of the ion-pairing reagent also plays a role; longer alkyl chain sulfonates can provide greater retention.

Troubleshooting Guide

Problem 1: Poor Peak Resolution

Poor resolution between "this compound and its isomers is a common issue. The following steps can be taken to improve separation.

Solution Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters start->column_params method_change Consider Alternative Method start->method_change ip_conc Adjust Ion-Pair Reagent Concentration mobile_phase->ip_conc organic_mod Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->organic_mod ph_adjust Adjust Mobile Phase pH mobile_phase->ph_adjust temp_adjust Change Column Temperature column_params->temp_adjust flow_rate Decrease Flow Rate column_params->flow_rate column_chem Switch Column Chemistry (e.g., different HILIC phase) column_params->column_chem ip_rp_hplc Ion-Pair RP-HPLC method_change->ip_rp_hplc hilic HILIC method_change->hilic end End: Resolution Improved ip_rp_hplc->end hilic->end ip_conc->end organic_mod->end ph_adjust->end temp_adjust->end flow_rate->end column_chem->end

Caption: Troubleshooting workflow for improving poor peak resolution.

Detailed Solutions:

  • Mobile Phase Optimization (IP-RP-HPLC):

    • Increase Ion-Pair Reagent Concentration: Gradually increase the concentration of TFA (e.g., from 50 mM to 100 mM) to enhance retention and improve separation.

    • Adjust pH: The pH of the mobile phase affects the ionization state of the analytes. For basic compounds like gentamicin derivatives, a lower pH (e.g., 2.0-3.0) ensures complete protonation and consistent retention.

    • Change Organic Modifier: Switching between acetonitrile (ACN) and methanol can alter selectivity. Methanol is more viscous and can sometimes provide better resolution for polar compounds.

  • Mobile Phase Optimization (HILIC):

    • Adjust Aqueous Component: In HILIC, increasing the aqueous component (e.g., ammonium formate buffer) in the mobile phase will decrease retention. Fine-tuning the ratio of organic solvent to aqueous buffer is crucial for optimal resolution.

    • Modify Buffer Concentration and pH: Increasing the buffer concentration can reduce secondary ionic interactions with the stationary phase, leading to sharper peaks. Adjusting the pH can alter the charge state of both the analytes and the stationary phase, influencing selectivity.

  • Column and Temperature:

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

    • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the column and the analyte.

Problem 2: Peak Tailing

Peak tailing is often observed for basic compounds like aminoglycosides due to strong interactions with the stationary phase.

Solutions:

  • Use a Specialized Column: Employ a column designed for the analysis of basic compounds, such as a polar-endcapped C18 column or a column with a very low silanol activity. For HILIC, zwitterionic or diol-based stationary phases are often effective.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the aminoglycosides fully protonated, which can reduce interactions with silanol groups.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask active silanol sites and reduce peak tailing.

Problem 3: Inconsistent Retention Times

Variability in retention times can be caused by several factors.

Solutions:

  • Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents or running gradients.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly impact retention times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate and consistent composition. Degas the mobile phase to prevent bubble formation in the pump.

Illustrative HPLC Performance Data

The following table provides an example of typical HPLC conditions and expected resolution for gentamicin C isomers, which can serve as a starting point for method development for "this compound.

ParameterMethod 1: IP-RP-HPLCMethod 2: HILIC
Column Acclaim™ AmG C18 (3 µm, 4.6 x 150 mm)Atlantis™ Premier BEH™ Z-HILIC (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 100 mM Trifluoroacetic Acid (TFA) in Water80 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or shallow gradient80% B to 70% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C
Detector CAD or MSMS
Expected Resolution (Rs) between C2a and C2b > 2.0> 1.5

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is suitable for use with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Sample Preparation:

    • Accurately weigh and dissolve the "this compound sample in the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Acclaim™ AmG C18, 3 µm, 4.6 x 150 mm, or equivalent column stable at low pH.

    • Mobile Phase: 100 mM Trifluoroacetic Acid (TFA) in water. A small percentage of acetonitrile (e.g., 2%) can be added to reduce the run time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: CAD (Evaporation Temp: 35 °C) or MS (with ESI source in positive ion mode).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is well-suited for LC-MS analysis.

  • Sample Preparation:

    • Dissolve the "this compound sample in a mixture of 80% acetonitrile and 20% water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Atlantis™ Premier BEH™ Z-HILIC, 1.7 µm, 2.1 x 100 mm, or equivalent zwitterionic HILIC column.

    • Mobile Phase A: 80 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 80%) and run a shallow gradient to a lower percentage (e.g., 70%) over 10-15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detector: Mass Spectrometer (ESI, positive ion mode).

Key Factors Affecting HPLC Peak Resolution

The following diagram illustrates the fundamental parameters that can be adjusted to improve HPLC peak resolution, based on the resolution equation.

Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k') (Retention Time) resolution->retention col_length Increase Column Length efficiency->col_length particle_size Decrease Particle Size efficiency->particle_size flow_rate Optimize Flow Rate efficiency->flow_rate mobile_phase_comp Change Mobile Phase Composition (Organic Modifier, pH) selectivity->mobile_phase_comp stationary_phase Change Stationary Phase (Column Chemistry) selectivity->stationary_phase temperature Adjust Temperature selectivity->temperature solvent_strength Adjust Solvent Strength (Organic %) retention->solvent_strength

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for "4"-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of "4"-Demethylgentamicin C2. As this compound is a close analog of the gentamicin C complex, the provided parameters for gentamicin C serve as a strong starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing "this compound and other aminoglycosides by mass spectrometry?

A1: Aminoglycoside antibiotics, including "this compound, present several analytical challenges.[1] Due to their high polarity, they exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns.[2][3] They also lack a strong chromophore, making UV detection insensitive. Furthermore, their propensity to adhere to negatively charged surfaces can lead to poor peak shape and recovery. Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity. However, their poor ionization efficiency can be a hurdle.

Q2: What are the recommended initial mass spectrometry parameters for "this compound?

Starting Point for MS Parameters (Positive Ion Mode):

ParameterRecommended SettingRationale
Ionization ModeElectrospray Ionization (ESI)ESI is well-suited for polar and thermally labile molecules like aminoglycosides.
PolarityPositiveThe presence of multiple amino groups makes these compounds readily protonated.
Capillary Voltage3.0 - 4.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage20 - 40 VCan be optimized to control in-source fragmentation.
Desolvation Gas Flow600 - 800 L/hrAids in the desolvation of droplets to form gas-phase ions.
Desolvation Temperature350 - 500 °CFacilitates solvent evaporation.
Source Temperature120 - 150 °CMaintains the ion source at a stable temperature.
Q3: How can I improve the chromatographic separation of "this compound?

A3: Due to its high polarity, hydrophilic interaction liquid chromatography (HILIC) is often a good choice for separating "this compound. Alternatively, reversed-phase chromatography can be used with the addition of an ion-pairing agent to the mobile phase, such as heptafluorobutyric acid (HFBA).

Q4: What are the expected precursor and product ions for "this compound in MS/MS analysis?

A4: While specific data for "this compound is not published, we can predict its fragmentation based on the known patterns of the gentamicin C complex. The major fragmentation pathway involves the cleavage of glycosidic bonds. For gentamicin components C1a, C2, and C1, the same two product ions at m/z 322 and 160 are observed, corresponding to the sequential loss of sugar units.

Predicted m/z Values for "this compound:

CompoundPredicted [M+H]+Predicted Product Ion 1Predicted Product Ion 2
Gentamicin C2464.3322.2160.1
"this compound 450.3 322.2 160.1

Note: These are theoretical values and should be confirmed experimentally.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity
Potential Cause Troubleshooting Step
Poor Ionization Efficiency Aminoglycosides can have low ionization efficiency. Try adjusting the ESI source parameters, such as capillary voltage and desolvation gas flow. Consider using a different ionization source if available (e.g., APCI), although ESI is generally preferred.
Incorrect MS Polarity Ensure the mass spectrometer is operating in positive ion mode.
Suboptimal Mobile Phase pH The pH of the mobile phase can significantly impact ionization. For positive mode, a lower pH (e.g., using formic acid) can enhance protonation.
Sample Degradation Prepare fresh samples and standards. Aminoglycosides can be unstable under certain conditions.
Instrument Contamination Run a system suitability test and clean the ion source if necessary.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions The free silanol groups on silica-based columns can interact with the basic amine groups of aminoglycosides, leading to peak tailing. Use a column with end-capping or a HILIC column.
Inappropriate Mobile Phase If using reversed-phase LC, the addition of an ion-pairing agent like HFBA can improve peak shape. For HILIC, ensure the organic solvent concentration is optimal for retention and elution.
Column Overload Inject a lower concentration of the sample.
Extra-column Dead Volume Check all connections between the injector, column, and detector for any dead volume.
Issue 3: High Background Noise
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and additives (e.g., LC-MS grade). Prepare fresh mobile phases daily.
Sample Matrix Effects The sample matrix can cause ion suppression or enhancement. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Leaking Fittings Check for any leaks in the LC system, as this can introduce air and contaminants.
Dirty Ion Source Clean the ion source components according to the manufacturer's recommendations.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from methods for gentamicin analysis in biological matrices.

  • Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 100 µL of an internal standard solution and 800 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4). Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

This method provides a starting point for the analysis of "this compound.

Liquid Chromatography Parameters:

ParameterSetting
Column HILIC Column (e.g., Atlantis PREMIER BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
"this compound 450.3 322.2 Optimize (start at 20)100
"this compound (Quantifier) 450.3 160.1 Optimize (start at 35)100
Internal Standard (e.g., Tobramycin) 468.3324.2Optimize100

Note: Collision energies should be optimized for your specific instrument to achieve the best signal intensity.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon lc HILIC Separation recon->lc ms ESI-MS/MS (Positive Mode) lc->ms data Data Acquisition (MRM) ms->data integrate Peak Integration data->integrate quant Quantification integrate->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of "this compound.

TroubleshootingTree cluster_source Ion Source cluster_mobile_phase Mobile Phase cluster_sample Sample start Low/No Signal check_polarity Positive Mode? start->check_polarity check_ph Acidified? start->check_ph fresh_sample Prepare Fresh Sample start->fresh_sample optimize_voltage Optimize Capillary Voltage check_polarity->optimize_voltage Yes increase_gas Increase Desolvation Gas Flow optimize_voltage->increase_gas clean_source Clean Source increase_gas->clean_source fresh_mp Prepare Fresh Mobile Phase check_ph->fresh_mp Yes increase_conc Increase Concentration fresh_sample->increase_conc

Caption: Troubleshooting decision tree for low or no signal intensity.

References

Technical Support Center: "4"-Demethylgentamicin C2 Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "4"-Demethylgentamicin C2" assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay variability.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is assay variability a concern?

Q2: What are the most common sources of variability in antibiotic assays?

Variability in antibiotic assays can stem from multiple factors, broadly categorized as:

  • Reagent Quality and Handling: Degradation of standards, antibodies, or enzymes due to improper storage can affect assay performance.[4]

  • Sample Preparation: Inconsistent sample preparation, including errors in dilution and matrix effects from biological samples, can introduce significant variability.[5]

  • Experimental Conditions: Fluctuations in incubation times, temperature, and pH can impact the results of sensitive assays like ELISA and microbiological assays.

  • Operator Error: Inconsistent pipetting technique and procedural deviations are common sources of error.

  • Instrument Performance: Improperly calibrated or maintained equipment, such as plate readers, liquid chromatography systems, and mass spectrometers, can lead to inaccurate readings.

Q3: How can I minimize variability in my "this compound" ELISA assay?

To minimize variability in an ELISA for a gentamicin-like compound, consider the following:

  • Optimize Reagent Concentrations: Systematically test different concentrations of capture and detection antibodies to find the optimal balance for signal and background.

  • Use High-Quality Reagents: Ensure all reagents, including antibodies and enzyme conjugates, are of high quality and stored correctly.

  • Standardize Sample Handling: Prepare all samples consistently and consider potential matrix effects from the sample diluent.

  • Control Incubation Parameters: Precisely control incubation times and temperatures.

  • Thorough Washing: Ensure adequate and consistent washing steps to reduce background noise.

  • Include Proper Controls: Always run standard curves, positive and negative controls, and blank wells to monitor assay performance.

Q4: What factors specifically affect microbiological assays for gentamicin and related compounds?

Microbiological assays are influenced by several factors that can affect the zone of inhibition or minimum inhibitory concentration (MIC) values:

  • Inoculum Concentration: The density of the bacterial culture used can impact the results.

  • Agar Medium: The composition, thickness, and homogeneity of the agar can affect antibiotic diffusion and bacterial growth.

  • pH of the Medium: The pH of the assay medium can influence the activity of the antibiotic.

  • Incubation Conditions: Temperature and duration of incubation are critical for consistent bacterial growth.

  • Presence of Interfering Substances: Components in the sample matrix, such as salts or other compounds, can interfere with the assay. For instance, sodium phosphate and heparin have been shown to affect gentamicin assays.

Troubleshooting Guides

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Assay Troubleshooting

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the quantification of small molecules. However, variability can arise from several sources.

Common HPLC-MS Issues and Solutions

IssuePotential CauseRecommended Solution
Retention Time Shifts Changes in mobile phase composition or pH, column degradation, temperature fluctuations.Prepare fresh mobile phase, ensure pH is correct, use a column guard, and maintain a stable column temperature.
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase.Reduce sample concentration, flush the column with a strong solvent, or adjust the mobile phase composition.
Loss of Signal Intensity Ion source contamination, incorrect MS settings, or sample degradation.Clean the ion source, optimize MS parameters (e.g., voltages, gas flows), and ensure sample stability.
High Background Noise Contaminated solvents or reagents, mobile phase additives.Use high-purity (LC-MS grade) solvents and additives. Filter all mobile phases.
Carryover Adsorption of the analyte to the injector or column.Use a stronger needle wash solution and inject a blank sample after a high-concentration sample.

Troubleshooting Workflow for HPLC-MS

hplc_troubleshooting start Assay Variability Detected check_chromatography Review Chromatograms start->check_chromatography retention_time Retention Time Shift? check_chromatography->retention_time peak_shape Poor Peak Shape? retention_time->peak_shape No solve_rt Check Mobile Phase & Column Condition retention_time->solve_rt Yes signal_intensity Low Signal? peak_shape->signal_intensity No solve_peak Adjust Sample Concentration & Mobile Phase peak_shape->solve_peak Yes solve_signal Clean Ion Source & Optimize MS signal_intensity->solve_signal Yes end_node Assay Optimized signal_intensity->end_node No solve_rt->end_node solve_peak->end_node solve_signal->end_node

HPLC-MS Troubleshooting Flow
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting

ELISAs are sensitive immunoassays, but they are also prone to variability if not performed with care.

Common ELISA Issues and Solutions

IssuePotential CauseRecommended Solution
High Coefficient of Variation (CV) Inconsistent pipetting, improper mixing of reagents, temperature gradients across the plate.Use calibrated pipettes, ensure thorough mixing of all reagents and samples, and allow the plate to equilibrate to room temperature before adding reagents.
High Background Insufficient washing, incorrect antibody concentration, or non-specific binding.Increase the number of wash steps, optimize antibody concentrations, and use an appropriate blocking buffer.
No or Weak Signal Inactive reagents, incorrect wavelength reading, or insufficient incubation time.Check the expiration dates and storage of all reagents, verify the plate reader settings, and ensure incubation times are adequate.
Poor Standard Curve Improper dilution of standards, degraded standard, or pipetting errors.Prepare fresh standards for each assay, perform serial dilutions carefully, and use calibrated pipettes.

Troubleshooting Workflow for ELISA

elisa_troubleshooting start High Assay Variability check_cv High CV? start->check_cv check_background High Background? check_cv->check_background No solve_cv Review Pipetting Technique & Plate Handling check_cv->solve_cv Yes check_signal Weak/No Signal? check_background->check_signal No solve_background Optimize Washing Steps & Antibody Concentrations check_background->solve_background Yes solve_signal Check Reagent Activity & Incubation Times check_signal->solve_signal Yes end_node Assay Optimized check_signal->end_node No solve_cv->end_node solve_background->end_node solve_signal->end_node

ELISA Troubleshooting Flow
Microbiological Assay Troubleshooting

Microbiological assays rely on the inhibition of bacterial growth and can be affected by numerous biological and physical factors.

Common Microbiological Assay Issues and Solutions

IssuePotential CauseRecommended Solution
Irregular Zone Edges Uneven inoculation of the agar plate or improper application of the sample disc.Ensure a uniform lawn of bacteria and place the sample disc firmly on the agar surface.
Inconsistent Zone Sizes Variation in agar depth, inoculum concentration, or incubation temperature.Use a consistent volume of agar in each plate, standardize the inoculum preparation, and maintain a constant incubation temperature.
No Zones of Inhibition The test organism is resistant to the antibiotic, or the antibiotic is inactive.Verify the susceptibility of the test organism and check the potency of the antibiotic standard.
Overlapping Zones Placing sample discs too close together.Ensure adequate spacing between discs to allow for the development of distinct zones of inhibition.

Experimental Protocols

General Protocol for HPLC-MS Quantification of a Gentamicin-like Compound
  • Preparation of Standards and Samples:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., water or methanol).

    • Perform serial dilutions to create a standard curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare unknown samples by diluting them to fall within the range of the standard curve. For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for aminoglycosides.

    • Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic mobile phase helps with the protonation of the analyte for positive ion mode mass spectrometry.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aminoglycosides.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Optimize ion source parameters, such as capillary voltage, gas flows, and temperature, for the specific compound.

  • Data Analysis:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown samples from the standard curve.

General Protocol for a Competitive ELISA for a Gentamicin-like Compound
  • Plate Coating:

    • Coat a 96-well microplate with a "this compound"-protein conjugate (e.g., BSA-gentamicin) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add standards or samples and a fixed concentration of an anti-gentamicin antibody to the wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free "this compound" in the sample will compete with the coated antigen for binding to the antibody.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate five times with wash buffer.

    • Add a chromogenic substrate (e.g., TMB).

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The signal is inversely proportional to the concentration of "this compound" in the sample.

    • Construct a standard curve and determine the concentrations of unknown samples.

General Protocol for a Microbiological Agar Diffusion Assay
  • Preparation of Media and Inoculum:

    • Prepare an appropriate agar medium (e.g., Mueller-Hinton agar) and sterilize.

    • Prepare a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation:

    • Pour a precise volume of the molten agar into sterile Petri dishes to ensure a uniform depth.

    • Once the agar has solidified, inoculate the surface with the bacterial suspension to create a uniform lawn.

  • Sample Application:

    • Prepare serial dilutions of the "this compound" standard and the unknown samples.

    • Impregnate sterile paper discs with a known volume of the standard and sample solutions.

    • Place the discs onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • Measure the diameter of the zones of inhibition around each disc.

    • Create a standard curve by plotting the logarithm of the concentration of the standards against the zone diameter.

    • Determine the concentration of the unknown samples from the standard curve.

References

Technical Support Center: Bioanalysis of "4"-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the bioanalysis of "4"-Demethylgentamicin C2, a component of the gentamicin antibiotic complex. The principles and methodologies discussed are broadly applicable to other aminoglycosides.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of "this compound bioanalysis?

A1: A matrix effect is the alteration of the analytical signal of "this compound caused by co-eluting, interfering components present in the biological sample (e.g., plasma, urine, tissue homogenate).[1][2][3] This interference can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise quantitative results.[1][2] It is a significant challenge in LC-MS/MS-based bioanalysis because the interfering components may not be visible on the chromatogram but still impact the analyte's response.

Q2: What are the common causes of matrix effects when analyzing aminoglycosides like gentamicin?

A2: Matrix effects for aminoglycosides are typically caused by endogenous and exogenous substances present in the biological matrix.

  • Endogenous Components: These are substances naturally present in the body, such as phospholipids, proteins, salts, and urea. Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Exogenous Components: These are substances introduced into the sample, which can include anticoagulants (e.g., EDTA, heparin), dosing vehicles for the drug, stabilizers, or co-administered medications.

Q3: How can I determine if my "this compound assay is being affected by matrix effects?

A3: The presence of matrix effects can be identified through several observations:

  • Poor Accuracy and Precision: Quality control (QC) samples consistently fail to meet the acceptance criteria (typically ±15% deviation from the nominal concentration).

  • Variable Internal Standard (IS) Response: Significant variation in the IS signal across different samples or matrix lots.

  • Non-Linearity: The calibration curve does not conform to the expected linear relationship.

  • Reduced Sensitivity: Difficulty in achieving the desired lower limit of quantification (LLOQ).

Systematic evaluation is required during method development and validation, commonly using post-column infusion and post-extraction spiking experiments.

Q4: What are the regulatory expectations for matrix effect evaluation?

A4: Regulatory bodies like the FDA require that matrix effects be thoroughly evaluated during method validation to ensure the reliability of bioanalytical data. The validation should demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay. This typically involves analyzing QC samples prepared in at least six different lots of the biological matrix to assess the relative matrix effect.

Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A5: A SIL-IS is the most effective tool for compensating for matrix effects, but it may not eliminate them entirely. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate signal normalization. However, if the matrix effect is severe or highly variable between lots, even a SIL-IS may not be sufficient to ensure robust performance. Therefore, minimizing the matrix effect through optimized sample preparation and chromatography is always the primary goal.

Troubleshooting Guide

Problem: My results show high variability and poor precision across different sample lots.

  • Possible Cause: This indicates a relative matrix effect , where the magnitude of ion suppression or enhancement differs between individual sources of the biological matrix.

  • Troubleshooting Steps:

    • Re-evaluate Sample Preparation: The current sample cleanup procedure may be insufficient. Consider switching to a more rigorous technique. For example, if using protein precipitation (PPT), try liquid-liquid extraction (LLE) or, ideally, solid-phase extraction (SPE) to achieve a cleaner extract.

    • Optimize Chromatography: Increase the chromatographic separation between "this compound and the co-eluting interferences. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a longer column.

    • Check Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte. A SIL-IS is best suited to track and correct for lot-to-lot variability.

Problem: The signal intensity for my analyte and internal standard is significantly lower than in neat solutions (Ion Suppression).

  • Possible Cause: Co-eluting endogenous components, most commonly phospholipids, are suppressing the ionization of your target analyte in the ESI source.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE sorbent or a hybrid PPT-SPE technique.

    • Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the region where phospholipids typically elute. A post-column infusion experiment can help identify these suppression zones.

    • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer.

    • Change Ionization Source: If available, switch from ESI to atmospheric pressure chemical ionization (APCI), as APCI is often less susceptible to matrix effects from non-volatile components like salts and phospholipids.

Problem: My assay fails accuracy tests, with QC results consistently biased high or low.

  • Possible Cause: A consistent absolute matrix effect is causing either ion enhancement or suppression that is not being adequately corrected by the internal standard.

  • Troubleshooting Steps:

    • Perform a Quantitative Matrix Effect Assessment: Use the post-extraction spike method (see Protocol 1) to calculate the Matrix Factor (MF). An MF value outside the ideal range of 0.75-1.25 suggests a significant matrix effect that needs to be addressed.

    • Evaluate a Different Internal Standard: If you are not using a SIL-IS, the chosen analog IS may not be chromatographically and ionically similar enough to the analyte to provide proper correction.

    • Dilute the Sample: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering components, thereby mitigating the matrix effect. However, ensure the diluted analyte concentration remains above the LLOQ.

Data Presentation

Table 1: Example Data for Absolute Matrix Effect Calculation

Sample IDAnalyte Peak Area (Set A: Spiked in Solvent)Analyte Peak Area (Set B: Spiked Post-Extraction)Matrix Factor (MF = B / A)IS-Normalized MF
Lot 1 - Low QC150,000127,5000.851.01
Lot 1 - High QC1,500,0001,290,0000.861.02
Lot 2 - Low QC152,000104,8800.690.98
Lot 2 - High QC1,490,0001,057,9000.710.99
Lot 3 - Low QC148,000155,4001.051.03
Lot 3 - High QC1,510,0001,540,2001.021.01

Interpretation: Lot 2 shows significant ion suppression (MF < 0.75), but the IS-Normalized MF is close to 1.0, indicating the internal standard is effectively compensating for the effect.

Table 2: Typical Acceptance Criteria for Matrix Effect Validation

ParameterAcceptance LimitRegulatory Guideline Reference
Accuracy (for each lot)Mean concentration within ±15% of nominal value
Precision (for each lot)Coefficient of Variation (CV) should not exceed 15%
IS-Normalized Matrix Factor CV of the IS-normalized matrix factor across all lots should be ≤15%

Table 3: Comparison of Sample Preparation Techniques for Aminoglycoside Analysis

TechniqueDescriptionProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Fast, simple, inexpensive.Non-selective, often results in "dirty" extracts with high risk of matrix effects (especially from phospholipids).
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.More time-consuming, requires solvent optimization, may have lower recovery for polar compounds like aminoglycosides.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reduces matrix effects.Most complex and expensive, requires method development to optimize sorbent, wash, and elution steps.

Experimental Protocols

Protocol 1: Quantitative Assessment of Absolute Matrix Effect (Post-Extraction Spike Method)

  • Objective: To quantitatively measure the degree of ion suppression or enhancement for "this compound.

  • Methodology:

    • Prepare Set A (Analyte in Neat Solution): Spike the analyte and internal standard at low and high QC concentrations into the final reconstitution solvent.

    • Prepare Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample extraction procedure. Spike the resulting blank extracts with the analyte and IS to the same low and high QC concentrations as Set A.

    • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

    • Calculation:

      • Matrix Factor (MF): Calculate the ratio of the analyte peak area in Set B to the mean analyte peak area in Set A.

      • IS-Normalized MF: Calculate the MF for the analyte and the IS separately. Then, divide the analyte MF by the IS MF.

  • Interpretation: An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The IS-Normalized MF should be close to 1.0 (ideally 0.85-1.15) for proper compensation.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion Method)

  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Methodology:

    • Set up Infusion: Infuse a standard solution of "this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet. This creates a stable baseline signal for the analyte.

    • Inject Blank Matrix Extract: While the analyte is being infused, inject a processed blank matrix extract (prepared using your validated sample preparation method).

    • Monitor Signal: Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation: Any deviation (dip or peak) from the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression or enhancement, respectively. This information can be used to adjust the chromatographic method to move the analyte's retention time away from these interference zones.

Visualizations

TroubleshootingWorkflow cluster_investigation Investigation Path cluster_mitigation Mitigation Strategies start Assay Performance Issue (Poor Accuracy, Precision, Sensitivity) decision1 Is Internal Standard (IS) Response Highly Variable? start->decision1 action1 Perform Post-Column Infusion to Identify Suppression Zones decision1->action1 Yes action2 Assess Absolute & Relative Matrix Effect (Post-Spike) decision1->action2 No action1->action2 decision2 Is Matrix Effect Confirmed? action2->decision2 mitigate1 Improve Sample Preparation (e.g., PPT -> SPE) decision2->mitigate1 Yes end_node Re-validate Method with Optimized Conditions decision2->end_node No (Issue is not Matrix Effect) mitigate2 Optimize Chromatography (Shift Analyte RT) mitigate1->mitigate2 mitigate3 Use Stable Isotope-Labeled IS mitigate2->mitigate3 mitigate3->end_node

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

PostExtractionSpikeWorkflow Post-Extraction Spike Experimental Workflow cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike A1 Prepare Solvent A2 Spike Analyte + IS (Low & High QC) A1->A2 analysis Analyze Set A & Set B via LC-MS/MS A2->analysis B1 Process Blank Matrix (e.g., Plasma from 6 Lots) B2 Collect Blank Extract B1->B2 B3 Spike Analyte + IS into Extract (Low & High QC) B2->B3 B3->analysis calculation Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) analysis->calculation

Caption: Experimental workflow for the post-extraction spike method.

SamplePrepLogic cluster_prep Sample Preparation Choice cluster_outcome Resulting Extract & Risk start Biological Matrix (High Complexity) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe clean_low Low Cleanliness ppt->clean_low clean_med Medium Cleanliness lle->clean_med clean_high High Cleanliness spe->clean_high risk_high High Risk of Matrix Effect clean_low->risk_high risk_med Medium Risk of Matrix Effect clean_med->risk_med risk_low Low Risk of Matrix Effect clean_high->risk_low

Caption: Logic diagram of sample preparation vs. matrix effect risk.

References

"4"-Demethylgentamicin C2" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is primarily based on stability data for gentamicin sulfate, a closely related aminoglycoside antibiotic. Specific stability data for 4''-Demethylgentamicin C2 is limited in publicly available literature. This guide should, therefore, be used as a general reference, and it is highly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous solutions of 4''-Demethylgentamicin C2?

A1: Based on data for gentamicin, aqueous solutions of 4''-Demethylgentamicin C2 should ideally be stored under refrigerated conditions, between 2°C and 8°C, to minimize degradation.[1] Solutions should be protected from light to prevent photochemical degradation.[1][2] For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles. While gentamicin solutions have shown stability at room temperature and even in boiling aqueous buffers (pH 2-14), refrigerated storage is the standard recommendation for preserving potency.[3]

Q2: What is the optimal pH range for maintaining the stability of 4''-Demethylgentamicin C2 in an aqueous solution?

A2: The optimal pH for gentamicin stability in aqueous solutions is between 4.5 and 7.0.[1] Outside of this range, particularly in acidic or alkaline conditions, the rate of hydrolysis can increase, leading to the formation of degradation products and a loss of antibacterial activity.

Q3: What are the common signs of degradation in a 4''-Demethylgentamicin C2 solution?

A3: Visual signs of degradation can include a change in color (e.g., development of a yellow tint) or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the presence of degradation products. A decrease in pH of the solution over time can also indicate degradation.

Q4: Can I sterilize my 4''-Demethylgentamicin C2 solution by autoclaving?

A4: While some sources suggest that gentamicin solutions are stable in boiling aqueous buffers, autoclaving involves high pressure and temperature, which may accelerate degradation. The preferred method for sterilizing aminoglycoside solutions is by filtration through a 0.22 µm filter to prevent microbial contamination without risking thermal degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my experiment. Degradation of 4''-Demethylgentamicin C2 due to improper storage (e.g., high temperature, exposure to light, incorrect pH).1. Prepare a fresh solution from a new stock.2. Verify the pH of your experimental buffer.3. Store all solutions at 2-8°C and protect from light.4. Perform a stability study under your specific experimental conditions using an appropriate analytical method (see Experimental Protocols).
Unexpected peaks in my HPLC chromatogram. Presence of degradation products.1. Compare the chromatogram to a freshly prepared standard to identify potential degradation peaks.2. If possible, use a mass spectrometer to identify the mass of the unknown peaks, which may correspond to known aminoglycoside degradation products.3. Review your solution preparation and storage procedures to identify potential causes of degradation.
Variability in results between experimental batches. Inconsistent concentration of the active compound due to degradation.1. Use freshly prepared solutions for each experiment.2. Quantify the concentration of your 4''-Demethylgentamicin C2 solution using a validated HPLC method before each use.3. Ensure consistent storage conditions for all batches.

Quantitative Data Summary

The following table summarizes stability data for gentamicin sulfate under various conditions. This data can be used as an estimate for the stability of 4''-Demethylgentamicin C2.

Condition Observation Reference
Temperature Stable at 2-8°C. Degradation increases with higher temperatures. A ~25% degradation was observed after heat treatment mimicking the curing of bone cement.
pH Optimal stability between pH 4.5 and 7.0. Increased degradation in acidic or alkaline conditions.
Light Exposure to UV light can cause significant degradation. Opaque packaging is recommended.
Humidity Powder forms are susceptible to hydrolytic degradation in the presence of moisture.
Aqueous Solution (Room Temp) A study on gentamicin sulfate injections stored at room temperature showed a slight decrease in pH over 6 months, but it remained within the acceptable range.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Aminoglycosides

This protocol describes a general method for assessing the stability of 4''-Demethylgentamicin C2 in an aqueous solution.

  • Preparation of Solutions:

    • Prepare a stock solution of 4''-Demethylgentamicin C2 in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several aliquots for testing under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., ODS C8, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate. The exact ratio should be optimized for your specific compound and system.

    • Flow Rate: 1.0 - 1.2 mL/min.

    • Detection: UV detection at 330 nm after pre-column derivatization.

    • Derivatization: Due to the lack of a strong chromophore, derivatization with a reagent like o-phthalaldehyde (OPA) is necessary for UV detection.

  • Procedure:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each storage condition.

    • Perform the derivatization reaction.

    • Inject the derivatized sample into the HPLC system.

    • Record the chromatogram and integrate the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of 4''-Demethylgentamicin C2 remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway 4''-Demethylgentamicin C2 4''-Demethylgentamicin C2 Hydrolysis Hydrolysis 4''-Demethylgentamicin C2->Hydrolysis High/Low pH, Moisture Oxidation Oxidation 4''-Demethylgentamicin C2->Oxidation Presence of Oxidizing Agents Photodegradation Photodegradation 4''-Demethylgentamicin C2->Photodegradation UV Light Exposure Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for 4''-Demethylgentamicin C2.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Stock Prepare Stock Solution Create_Aliquots Create Aliquots for Different Conditions Prep_Stock->Create_Aliquots Store Store at Varied Conditions (Temp, Light) Create_Aliquots->Store Sample Sample at Time Points Store->Sample Derivatize Derivatize with OPA Sample->Derivatize HPLC HPLC Analysis Derivatize->HPLC Analyze_Data Analyze Data & Plot Degradation HPLC->Analyze_Data

Caption: General workflow for a stability study of 4''-Demethylgentamicin C2.

troubleshooting_tree Start Unexpected Experimental Results (e.g., low activity, extra peaks) Check_Solution Was the solution freshly prepared? Start->Check_Solution Check_Storage Were storage conditions optimal? (2-8°C, protected from light) Check_Solution->Check_Storage Yes Use_Fresh Prepare a fresh solution Check_Solution->Use_Fresh No Check_pH Is the solution/buffer pH between 4.5 and 7.0? Check_Storage->Check_pH Yes Review_Storage Review and correct storage protocols Check_Storage->Review_Storage No Adjust_pH Adjust pH of the buffer/solution Check_pH->Adjust_pH No Other_Factors Investigate other experimental factors Check_pH->Other_Factors Yes

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Minimizing adduct formation of "4"-Demethylgentamicin C2" in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ESI-MS analysis of "4"-Demethylgentamicin C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are adducts in the context of "this compound ESI-MS analysis?

A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when your target molecule, "this compound, associates with other ions present in the sample or mobile phase. These are typically non-covalent associations. For aminoglycosides like "this compound, common adducts observed in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] The formation of these adducts can split the signal from your analyte across multiple peaks, which can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate data interpretation.

Q2: What are the primary sources of adduct-forming ions in my samples?

A2: The primary sources of alkali metal ions like sodium (Na⁺) and potassium (K⁺) that lead to adduct formation include:

  • Glassware: The manufacturing process of glass can introduce metal salts that may leach into your sample, especially with aqueous solvents.[2]

  • Reagents and Solvents: HPLC solvents, even high-purity ones, can contain trace amounts of metal ions.[2]

  • Sample Matrix: Biological samples inherently contain high concentrations of various salts.[2]

  • LC System: The liquid chromatography system itself can be a source of metal ion contamination.

Q3: How do mobile phase additives affect adduct formation for "this compound?

A3: Mobile phase additives play a crucial role in controlling the ionization process and can be used to minimize unwanted adducts.

  • Acidic Modifiers (e.g., Formic Acid): Adding a small amount of an acid like formic acid to the mobile phase provides an excess of protons (H⁺). This promotes the formation of the desired protonated molecule ([M+H]⁺) by outcompeting the metal ions for the analyte.

  • Volatile Salts (e.g., Ammonium Formate/Acetate): These can be used to standardize adduct formation or, in some cases, suppress sodium and potassium adducts in favor of the ammonium adduct ([M+NH₄]⁺) or the protonated molecule.

Troubleshooting & Optimization

This guide provides solutions to common issues encountered with adduct formation during the ESI-MS analysis of "this compound.

Problem: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

This is a common issue when analyzing aminoglycosides. The presence of these adducts can significantly reduce the signal intensity of the target protonated molecule.

Logical Flow for Troubleshooting High Adduct Formation

start High [M+Na]⁺ / [M+K]⁺ Adducts Detected check_sample_prep Review Sample Preparation start->check_sample_prep use_plastic Use Polypropylene Vials/Plates check_sample_prep->use_plastic Glassware Contamination? ms_grade_solvents Use MS-Grade Solvents & Reagents check_sample_prep->ms_grade_solvents Reagent Purity? check_mobile_phase Optimize Mobile Phase add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid Promote [M+H]⁺? check_lc_system Inspect LC System system_flush Flush System with Acidic Solution check_lc_system->system_flush System Contamination? use_plastic->check_mobile_phase ms_grade_solvents->check_mobile_phase add_ammonium Consider Ammonium Formate/Acetate (1-10 mM) add_acid->add_ammonium Further Suppression Needed? add_ammonium->check_lc_system solution Adduct Formation Minimized system_flush->solution

Caption: Troubleshooting workflow for high sodium and potassium adducts.

Solutions & Methodologies
Solution Detailed Protocol / Action Expected Outcome
Switch to Polypropylene Labware Replace all glass vials, inserts, and collection plates with polypropylene alternatives.Reduces leaching of Na⁺ and K⁺ ions from glassware.
Optimize Mobile Phase Add 0.1% formic acid to both mobile phase A (aqueous) and B (organic). This provides an excess of protons to favor the formation of the [M+H]⁺ ion.Shifts the equilibrium from [M+Na]⁺/[M+K]⁺ formation to [M+H]⁺ formation.
Use High-Purity Reagents Ensure all solvents (water, acetonitrile, methanol) are of MS-grade or LC-MS grade. Use high-purity mobile phase additives.Minimizes the introduction of metal ion contaminants from the reagents themselves.
System Decontamination If adducts persist, perform a system flush. A recommended procedure is to flush all LC lines with a solution like 6M urea or a water/methanol/isopropanol/formic acid mixture to chelate and remove metal ions.Removes residual salt buildup from the LC pump, lines, and injector.
Problem: Low Intensity of the Protonated Molecule ([M+H]⁺)

Even with adducts under control, you may face challenges in achieving a strong signal for your target ion.

Experimental Workflow for Signal Optimization

start Low [M+H]⁺ Intensity infusion Direct Infusion of Analyte (e.g., 1 µg/mL) start->infusion tune_source Tune ESI Source Parameters infusion->tune_source optimize_voltage Optimize Capillary/Spray Voltage tune_source->optimize_voltage Electrical optimize_gas Optimize Nebulizing & Drying Gas tune_source->optimize_gas Gas Flow optimize_temp Optimize Gas Temperature tune_source->optimize_temp Temperature lc_analysis Perform LC-MS Analysis with Optimized Parameters optimize_voltage->lc_analysis optimize_gas->lc_analysis optimize_temp->lc_analysis result Improved [M+H]⁺ Signal lc_analysis->result

Caption: Workflow for optimizing the ESI-MS signal of the protonated molecule.

Data Presentation: ESI Source Parameter Optimization

Optimizing ESI source parameters is crucial for maximizing the signal of your target analyte. The following table provides typical starting ranges and considerations for "this compound.

Parameter Typical Starting Range Effect on Ionization & Troubleshooting
Capillary Voltage 2.5 - 4.0 kV (Positive Mode)Too low: Inefficient ion formation. Too high: Can lead to corona discharge and signal instability.
Cone/Fragmentor Voltage 80 - 150 VThis voltage influences in-source fragmentation. A moderate voltage is needed to transfer ions efficiently without causing excessive fragmentation.
Drying Gas Flow 8 - 12 L/minToo low: Inefficient desolvation, leading to solvent clusters. Too high: Can reduce sensitivity by dispersing the ion stream.
Drying Gas Temperature 300 - 375 °CAids in desolvation. The optimal temperature depends on the mobile phase composition and flow rate.
Nebulizer Pressure 35 - 50 psiAffects droplet size in the ESI spray. Higher pressure can lead to smaller droplets and more efficient ionization.

Experimental Protocols

Protocol 1: Sample Preparation for Adduct Minimization
  • Reconstitution: Reconstitute the "this compound standard or sample in a solution that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vial Selection: Transfer the final sample to a polypropylene autosampler vial for LC-MS analysis. Avoid using glass vials to prevent sodium and potassium leaching.

  • Desalting (for complex matrices): For biological samples with high salt content, a solid-phase extraction (SPE) step using a strong cation-exchange cartridge is recommended to remove interfering salts prior to analysis.

Protocol 2: Recommended LC-MS Method

This method is a starting point and should be optimized for your specific instrumentation and column.

  • LC System: Standard HPLC or UHPLC system.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like aminoglycosides. A C18 column with an ion-pairing agent can also be used.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode: Full Scan (for qualitative analysis) or MRM (for quantification).

  • Key MS Parameters: Use the optimized parameters from the "Low Intensity of the Protonated Molecule" section as a starting point.

Signaling Pathway of Adduct Formation

The following diagram illustrates the competing ionization pathways in the ESI source. The goal of optimization is to favor the protonation pathway.

Caption: Competing ionization pathways for "this compound in ESI-MS.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for "4"-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering chromatographic peak tailing issues with "4"-Demethylgentamicin C2. This document provides a series of troubleshooting steps and frequently asked questions in a question-and-answer format to directly address and resolve these specific analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is "this compound and why is it prone to peak tailing?

"this compound is a component of the gentamicin antibiotic complex, which belongs to the aminoglycoside class of antibiotics. Its structure, similar to Gentamicin C2, contains multiple primary and secondary amine functional groups.[1][2][3][4] These basic groups are readily protonated, making the molecule highly polar and positively charged, especially at acidic to neutral pH. This inherent basicity leads to strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, a primary cause of peak tailing.[5]

Q2: What are the consequences of peak tailing for my analysis?

Peak tailing can significantly compromise the quality of your chromatographic data by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual components difficult.

  • Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.

  • Inaccurate Integration and Quantification: The asymmetric peak shape makes it challenging for chromatography data systems to accurately determine the peak start and end points, leading to unreliable quantitative results.

  • Poor Method Robustness: A method exhibiting significant peak tailing is often less robust and more susceptible to variations in experimental conditions.

Q3: I am observing peak tailing for all the peaks in my chromatogram, not just "this compound. What could be the issue?

If all peaks are tailing, the problem is likely systemic rather than a specific chemical interaction. Potential causes include:

  • Column Void or "Dead Volume": A void at the head of the column or excessive tubing length between the injector, column, and detector can cause band broadening and tailing.

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column.

  • Improperly Packed Column: While less common with modern columns, a poorly packed column bed can lead to peak asymmetry.

A quick way to diagnose a column issue is to replace the column with a new one of the same type and observe if the problem persists.

Troubleshooting Guide for "this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing specific to "this compound.

Problem: Asymmetric peak shape (tailing) observed for the "this compound peak.

Below is a troubleshooting workflow to address this issue.

G Troubleshooting Workflow for Peak Tailing A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH < 3? B->C D Lower pH to 2.0-2.5 C->D No E Add Ion-Pairing Agent (e.g., TFA) C->E Yes L Problem Solved D->L F Is an ion-pairing agent already in use? E->F I Evaluate Column Chemistry E->I F->E No, add 0.05-0.1% TFA G Optimize Ion-Pairing Agent Concentration F->G Yes G->L H Consider Alternative Chromatography (HILIC) H->L J Is the column end-capped or designed for basic compounds? I->J K Use a modern, high-purity, end-capped column I->K J->H No J->L Yes K->L

Caption: A logical workflow for troubleshooting peak tailing of "this compound.

Detailed Troubleshooting Steps in Q&A Format:

Q4: How does mobile phase pH affect the peak shape of "this compound?

The pH of the mobile phase is a critical parameter. At a pH above 3, the residual silanol groups on the silica packing are ionized (negatively charged), leading to strong electrostatic interactions with the positively charged amine groups of the analyte.

  • Recommendation: Lowering the mobile phase pH to a range of 2.0-2.5 will protonate the silanol groups, minimizing these secondary interactions and improving peak symmetry.

Q5: I've lowered the pH, but I'm still seeing some tailing. What's the next step?

If adjusting the pH alone is insufficient, the addition of an ion-pairing agent to the mobile phase is a common and effective strategy.

  • What are ion-pairing agents? These are molecules that have a hydrophobic part and an ionic part. For basic compounds like "this compound, an anionic ion-pairing agent is used. It pairs with the positively charged analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column. It can also compete with the analyte for interaction with the residual silanol groups.

  • Recommended Ion-Pairing Agents:

    • Trifluoroacetic acid (TFA): A common choice, typically used at concentrations of 0.05% to 0.1% (v/v).

    • Heptafluorobutyric acid (HFBA): A stronger ion-pairing agent that can be used if TFA is not effective enough.

  • Recommendation: Start by adding 0.1% TFA to your mobile phase.

Q6: Can the type of column I'm using contribute to peak tailing?

Absolutely. The choice of stationary phase is crucial for the analysis of basic compounds.

  • Silanol Activity: Older, Type-A silica columns have a higher population of acidic silanol groups and are more prone to causing peak tailing with basic analytes.

  • End-capping: Modern, high-purity silica columns are often "end-capped." This is a chemical process that derivatizes most of the residual silanol groups, making the surface less active and more suitable for analyzing basic compounds.

  • Recommendation: If you are not already, switch to a modern, high-purity, end-capped C18 or C8 column. Columns specifically designed for the analysis of basic compounds are also commercially available.

Q7: Are there alternative chromatographic techniques to reversed-phase HPLC for analyzing "this compound?

Yes. If you continue to face challenges with reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds like aminoglycosides.

  • How HILIC works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Advantages of HILIC for Aminoglycosides:

    • Good retention of highly polar compounds.

    • Often provides excellent peak shapes for basic analytes without the need for ion-pairing agents.

    • The high organic content of the mobile phase can enhance sensitivity in mass spectrometry detection.

  • Recommendation: Consider developing a HILIC method if peak tailing persists with reversed-phase approaches.

Experimental Protocols

Optimized Reversed-Phase HPLC Method with Ion-Pairing

This protocol provides a starting point for the analysis of "this compound with improved peak shape.

ParameterRecommended Condition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
Alternative HILIC Method

This protocol is a starting point for developing a HILIC method for "this compound.

ParameterRecommended Condition
Column HILIC (e.g., Amide or bare silica), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detector Mass Spectrometer (MS)

Data Presentation

The following table illustrates the expected improvement in peak asymmetry factor with the implementation of the troubleshooting steps. The peak asymmetry factor (As) is a quantitative measure of peak tailing, with a value of 1 being a perfectly symmetrical peak.

MethodMobile PhaseExpected Asymmetry Factor (As)
Initial Method Water/Acetonitrile> 2.0
Optimized pH 0.1% Formic Acid in Water/Acetonitrile1.5 - 1.8
Optimized pH + Ion-Pairing 0.1% TFA in Water/Acetonitrile1.1 - 1.4
HILIC Method Acetonitrile/Ammonium Formate Buffer1.0 - 1.3

This technical support guide is for informational purposes only and should be used in conjunction with your laboratory's standard operating procedures and safety guidelines.

References

Enhancing "4"-Demethylgentamicin C2" detection sensitivity in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of 4"-demethylgentamicin C2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing analytical sensitivity in complex samples. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a specific congener or derivative related to the gentamicin C complex, a group of aminoglycoside antibiotics. Gentamicin is a mixture of several structurally similar compounds, primarily C1, C1a, C2, C2a, and C2b, which differ in their methylation patterns.[1][2] The specific composition of these congeners can vary between manufacturing batches and may influence both the therapeutic efficacy and the toxicological profile (e.g., nephrotoxicity and ototoxicity) of the drug product.[3] Sensitive detection of minor components like this compound is crucial for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies to ensure product safety and consistency.

Q2: What are the main challenges in detecting this compound in complex samples?

A2: The primary challenges include:

  • Low Concentration: As a minor component, its concentration is often near the limit of detection of standard analytical methods.

  • Matrix Interference: Biological samples (e.g., plasma, serum, urine, tissue) and environmental matrices contain numerous endogenous substances that can interfere with the signal and suppress ionization in mass spectrometry.

  • Structural Similarity: Its close structural resemblance to other major gentamicin congeners makes chromatographic separation difficult.

  • Lack of a UV Chromophore: Aminoglycosides like gentamicin do not have a UV-absorbing chromophore, making conventional UV detection insensitive and necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS).

Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?

A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to distinguish between structurally similar congeners. Other techniques include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization for fluorescence detection, and advanced immunoassays or aptamer-based sensors.

Troubleshooting Guides

Guide 1: LC-MS/MS Analysis

Problem: Low or No Signal for this compound

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction/Recovery 1. Optimize Solid-Phase Extraction (SPE): Ensure the sorbent type (e.g., carboxypropyl-bonded silica) is appropriate for aminoglycosides. Verify and optimize the pH of loading, washing, and elution buffers. 2. Evaluate Protein Precipitation: While simple, it may be less clean. Ensure the organic solvent-to-sample ratio (e.g., acetonitrile) is optimal. 3. Perform Recovery Experiments: Spike a blank matrix with a known concentration of a gentamicin standard to quantify recovery efficiency.
Poor Ionization 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flow, and temperature. Gentamicin congeners ionize well in positive electrospray mode. 2. Adjust Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., formic acid) to promote protonation and enhance signal.
Incorrect MRM Transitions 1. Confirm Precursor/Product Ions: Infuse a standard of a closely related gentamicin congener (like C2) to determine the correct mass-to-charge ratio (m/z) for the precursor and product ions. 2. Optimize Collision Energy: Perform a collision energy ramp for the specific Multiple Reaction Monitoring (MRM) transition to maximize product ion intensity.

Problem: Poor Peak Shape or Resolution from Other Congeners

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Chromatography 1. Select Appropriate Column: A C18 reversed-phase column is commonly used. For challenging separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC). 2. Optimize Gradient Elution: Adjust the gradient slope and duration to improve the separation between the closely eluting gentamicin congeners. 3. Mobile Phase Modifier: Using ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape and resolution for aminoglycosides, though they may cause ion suppression in MS. Use with caution or divert the flow during elution of the agent.
Sample Overload 1. Reduce Injection Volume: Injecting too much sample can lead to broad or fronting peaks. 2. Dilute the Sample: If the overall analyte concentration is too high, dilute the final extract before injection.
Guide 2: Immunoassay (ELISA) & Aptamer-Based Sensors

Problem: Low Sensitivity or High Background

Potential Cause Troubleshooting Steps & Solutions
Matrix Effects 1. Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances. 2. Optimize Sample Pre-treatment: Use filtration or a simple extraction step to remove particulates and some interfering components. For serum/plasma, consider ultrafiltration to remove nucleases that can degrade aptamers.
Suboptimal Antibody/Aptamer Binding 1. Check Cross-Reactivity: The antibody or aptamer may not have high affinity for the 4"-demethylated form. Verify specificity. While some antibodies are highly specific to gentamicin, others may cross-react with related aminoglycosides. 2. Optimize Incubation Conditions: Adjust incubation time, temperature, and pH to ensure optimal binding kinetics.
Insufficient Washing 1. Increase Wash Steps: Increase the number and vigor of washing steps to remove non-specifically bound components that contribute to high background signal. 2. Add Detergent: Ensure the wash buffer contains an appropriate concentration of a non-ionic detergent (e.g., Tween-20).

Performance of Various Detection Methods

The following table summarizes the performance metrics for different gentamicin detection methods, which can serve as a baseline when developing an assay for this compound.

Method Matrix Limit of Detection (LOD) / Quantification (LOQ) Recovery (%) Reference
LC-MS/MS SerumLOQ: Not specified, but linear calibration curves achieved.91.6 - 102.0
UPLC-QDa Injectable SolutionLOD: 0.03 µg/mL (for sisomicin impurity)Not specified
HPLC-Fluorescence Plasma, Culture MediumLOD: <50 µg/L (<0.05 ng/mL)High efficiency reported
HPLC-UV (Derivatized) Plasma, UrineLOQ: 0.07-0.1 mg/L72 (Plasma), 98 (Urine)
ELISA Plasma, MilkLOD: 1.0 ng/mL (Plasma), 0.5 ng/mL (Milk)85 - 112
ELISA Swine MuscleIC50: 0.75 ng/mL73 - 91
Aptamer-Ellipsometry Dairy ProductsLOD: 0.048 ng/mL (for kanamycin, a related aminoglycoside)Not specified
Immunochromatographic Strip Plasma, MilkLOD: ~6 ng/mLNot specified

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is a generalized procedure based on methods for extracting aminoglycosides from biological matrices.

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add 500 µL of a suitable buffer (e.g., Tris buffer) to adjust pH.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet proteins and particulates.

  • SPE Cartridge Conditioning:

    • Use a carboxypropyl-bonded silica (weak cation exchange) SPE cartridge.

    • Wash the cartridge sequentially with 1 mL of methanol, followed by 1 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of the pre-treatment buffer.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through slowly (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipophilic interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution:

    • Elute the bound gentamicin congeners with 1 mL of an acidic organic solvent (e.g., 5% formic acid in methanol).

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Workflow & Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Result sample Complex Sample (e.g., Plasma, Serum) pretreat Pre-treatment (Dilution, Centrifugation) sample->pretreat extraction Solid-Phase Extraction (SPE) or Protein Precipitation pretreat->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc UPLC / HPLC Separation (e.g., C18 or HILIC column) cleanup->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification of This compound data->quant

Caption: General workflow for sensitive detection of this compound.

G start Low Analyte Sensitivity or High Background check_extraction Is sample extraction efficiency low? start->check_extraction check_matrix Are matrix effects suspected? start->check_matrix check_instrument Is instrument performance optimal? start->check_instrument solution_extraction Optimize SPE protocol (sorbent, pH, solvents). Test alternative method (e.g., precipitation). check_extraction->solution_extraction YES solution_matrix Increase sample dilution. Improve cleanup steps. Use an internal standard. check_matrix->solution_matrix YES solution_instrument Optimize MS source. Verify MRM transitions. Check LC column health. check_instrument->solution_instrument YES

Caption: Troubleshooting decision tree for low detection sensitivity.

Caption: Diagram illustrating the competitive immunoassay (ELISA) principle.

References

Technical Support Center: Overcoming Poor Solubility of 4"-Demethylgentamicin C2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4"-Demethylgentamicin C2 derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitates out of my aqueous buffer during in vitro assays. What is the likely cause?

A significant discrepancy between the expected and observed solubility of your compound in aqueous buffers is often attributed to its physicochemical properties. Aminoglycosides like gentamicin and its derivatives can have their solubility influenced by factors such as pH, ionic strength, and the presence of counter-ions in the buffer. Precipitation suggests that the concentration of your compound exceeds its thermodynamic solubility limit under the specific experimental conditions.

Q2: What are the initial steps to improve the solubility of my derivative for preliminary screening?

For initial in vitro screening, a common and effective approach is the use of co-solvents. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are often used to first dissolve the compound, which is then diluted into the aqueous assay buffer. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can affect biological activity and cell viability.

Q3: How can I systematically determine the optimal solvent conditions for my compound?

A systematic approach to finding the best solvent conditions involves conducting solubility screening studies. This typically includes assessing the solubility of your this compound derivative in a range of individual solvents and binary or tertiary solvent mixtures. Key parameters to evaluate include pH, the use of various buffers, and the addition of solubilizing excipients.

Q4: Can pH modification be used to enhance the solubility of my this compound derivative?

Yes, pH modification can be a powerful tool for improving the solubility of ionizable compounds.[1][2][3] Gentamicin and its derivatives contain multiple amino groups, which can be protonated at acidic pH, leading to increased aqueous solubility. Conversely, at higher pH values, these compounds are less protonated and may exhibit lower solubility. Therefore, creating a pH-solubility profile is a critical step in understanding and optimizing the solubility of your derivative.[1]

Q5: Are there more advanced formulation strategies I can consider for in vivo studies?

For in vivo applications where simple co-solvents may not be suitable due to toxicity or other limitations, more advanced formulation strategies can be employed. These include:

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs by providing a hydrophilic outer surface.[4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rates.

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral bioavailability.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to enhanced dissolution.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Possible Cause: The concentration of the compound in the final solution exceeds its kinetic or equilibrium solubility.

Troubleshooting Steps:

  • Reduce Final Concentration: Attempt to lower the final concentration of the compound in the assay.

  • Increase Co-solvent Concentration: If the assay allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution.

  • pH Adjustment: Investigate the effect of pH on your compound's solubility. A pH-solubility profile will indicate if adjusting the buffer pH can prevent precipitation.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the compound in solution.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility leading to variable concentrations of the dissolved, active compound.

Troubleshooting Steps:

  • Visual Inspection: Before use, always visually inspect your stock and working solutions for any signs of precipitation.

  • Solubility Confirmation: Perform a solubility assessment under your specific assay conditions to ensure you are working below the solubility limit.

  • Sonication: Gentle sonication of the solution before use can help to redissolve any minor precipitates.

  • Fresh Preparations: Prepare fresh working solutions from a concentrated stock solution immediately before each experiment.

Data Presentation

Table 1: Hypothetical Solubility of this compound Derivative (Compound X) in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
0.1 N HCl (pH 1)15.2
0.1 N NaOH (pH 13)0.5
Dimethyl Sulfoxide (DMSO)> 50
Ethanol5.8
Polyethylene Glycol 400 (PEG 400)12.5

Table 2: Effect of Co-solvents on the Aqueous Solubility of Compound X in PBS (pH 7.4)

Co-solvent System (v/v)Solubility (mg/mL) at 25°C
1% DMSO in PBS0.2
5% DMSO in PBS1.1
10% DMSO in PBS2.5
5% Ethanol in PBS0.8
10% Ethanol in PBS1.9
10% PEG 400 in PBS2.8

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a specific solvent.

Methodology:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Kinetic Solubility Assay in Aqueous Buffers

Objective: To determine the kinetic solubility of a compound in an aqueous buffer, which is relevant for many in vitro biological assays.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).

  • In a microplate, add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4). Typically, a serial dilution is performed.

  • Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.

  • Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by UV spectroscopy or LC-MS/MS.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Screening cluster_formulation Advanced Formulation cluster_characterization Characterization & Application start Poorly Soluble Derivative sol_screen Solvent & pH Screening start->sol_screen cosolvent Co-solvent Optimization sol_screen->cosolvent complex Complexation (e.g., Cyclodextrins) sol_screen->complex solid_disp Solid Dispersions sol_screen->solid_disp lipid Lipid-Based Systems sol_screen->lipid invitro In Vitro Assays cosolvent->invitro invivo In Vivo Studies complex->invivo solid_disp->invivo lipid->invivo

Caption: Workflow for addressing poor solubility of drug derivatives.

troubleshooting_logic start Precipitation Observed in Aqueous Buffer q1 Is the final concentration absolutely necessary? start->q1 a1_no Lower the final concentration q1->a1_no No q2 Can the co-solvent concentration be increased? q1->q2 Yes a1_yes Proceed to advanced solubilization techniques a2_yes Increase co-solvent % and re-evaluate q2->a2_yes Yes q3 Is the compound ionizable? q2->q3 No a3_yes Perform pH-solubility profiling and adjust buffer pH q3->a3_yes Yes a3_no Consider use of surfactants q3->a3_no No

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Optimizing "4"-Demethylgentamicin C2" Separation on C18 Columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the flow rate for the separation of "4"-Demethylgentamicin C2" (a component of the gentamicin C complex) using C18 reverse-phase chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of gentamicin components, with a focus on problems related to flow rate.

Problem Possible Cause Solution
Poor Resolution Between Gentamicin C2 and C2a/C2b Peaks The flow rate may be too high, not allowing for sufficient interaction between the analytes and the stationary phase.Decrease the flow rate in increments of 0.1 mL/min to observe the effect on resolution. Be aware that this will increase the run time. Ensure the mobile phase composition, particularly the ion-pairing agent concentration, is optimal as this significantly impacts selectivity.[1]
High Backpressure The flow rate is too high for the column dimensions and particle size. It could also indicate a blockage in the system or column frit.[2]First, verify that the backpressure is within the column's operating limits. If it is too high, reduce the flow rate. If the pressure remains excessively high at a lower flow rate, it may indicate a clog. In this case, try back-flushing the column or replacing the column frit.[2]
Broad or Tailing Peaks A flow rate that is too low can lead to band broadening due to diffusion. Alternatively, a flow rate that is too high can also cause peak broadening if mass transfer between the mobile and stationary phases is inefficient.First, ensure the sample solvent is compatible with the mobile phase. Then, systematically adjust the flow rate. Start from a lower flow rate and gradually increase it to find the optimal point where peak width is minimized. For gentamicin analysis, a flow rate of 0.8 to 1.0 mL/min is common for a 4.6 mm ID column.[3][4]
Inconsistent Retention Times Fluctuations in the pump's flow rate delivery can cause retention times to vary between runs.Ensure the HPLC pump is properly primed and free of air bubbles. Perform a pump performance qualification test if necessary. Check for any leaks in the system that could cause pressure and flow rate fluctuations.
Loss of Resolution When Scaling a Method to a Different Column Dimension The flow rate was not properly scaled to the new column dimensions.When changing column dimensions, the flow rate must be adjusted to maintain the same linear velocity. The formula for scaling the flow rate is: New Flow Rate = Old Flow Rate × (New Column Inner Diameter² / Old Column Inner Diameter²). For example, when moving from a 4.6 mm ID column to a 3.0 mm ID column, the flow rate should be significantly reduced.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting flow rate for separating Gentamicin C components on a C18 column?

A1: A common starting point for a standard analytical C18 column (e.g., 4.6 mm x 150 mm) is 1.0 mL/min. For a column with a 4 mm inner diameter, a flow rate of 0.8 mL/min has been successfully used. It is crucial to adjust the flow rate based on the specific column dimensions and particle size to achieve optimal separation.

Q2: How does flow rate affect the separation of Gentamicin C2 from other components?

A2: Flow rate directly impacts resolution, analysis time, and backpressure. A lower flow rate generally increases the interaction time of the gentamicin components with the C18 stationary phase, which can improve the resolution between the closely related C2, C2a, and C2b congeners. However, an excessively low flow rate can lead to peak broadening due to diffusion, and it will increase the overall run time. Conversely, a higher flow rate will decrease the analysis time but may lead to a loss of resolution and an increase in backpressure.

Q3: Can I simply increase the flow rate to speed up my analysis?

A3: While increasing the flow rate will shorten the analysis time, it may compromise the resolution between the critical gentamicin C components. A faster analysis with adequate separation can sometimes be achieved by adding a small percentage of an organic solvent like acetonitrile to the mobile phase. This approach can reduce retention times without a significant loss of resolution.

Q4: Why is my backpressure so high when separating gentamicin?

A4: High backpressure during gentamicin analysis can be due to several factors. A high flow rate is a common cause. Additionally, the ion-pairing agents used in the mobile phase, such as trifluoroacetic acid (TFA), can increase its viscosity. Ensure your mobile phase is properly mixed and degassed. If the pressure is still high, consider reducing the flow rate or checking for system blockages.

Q5: What detection method is suitable for gentamicin analysis, as it lacks a strong UV chromophore?

A5: Due to the poor UV absorbance of gentamicin, alternative detection methods are necessary. These include Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS). Another approach is pre-column derivatization with a UV-active agent, such as o-phthalaldehyde, to enable UV detection.

Experimental Protocols & Data

Example Experimental Protocol for Gentamicin C Separation

This protocol is a composite based on common practices for separating gentamicin components.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: Prepare a solution containing 7 mL/L trifluoroacetic acid (TFA) and 250 µL/L pentafluoropropanoic acid in water. Adjust the pH to 2.6 with NaOH. Add 30 mL/L of acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detection: Pulsed Amperometric Detection (PAD)

  • Standard Preparation: Dissolve 25 mg of USP grade gentamicin sulfate in 25 mL of the mobile phase to create a 1 mg/mL stock solution.

Flow Rate and Column Dimension Data

The following table summarizes flow rates used in various published methods for gentamicin separation on C18 columns.

Column Dimensions (ID x Length, Particle Size)Flow Rate (mL/min)Mobile Phase ComponentsDetection Method
4.6 x 150 mm, 3 µm1.0100 mM TFACharged Aerosol Detection
4.0 x 150 mm, 3 µm0.87 mL/L TFA, 250 µL/L PFPA, 30 mL/L Acetonitrile, pH 2.6Pulsed Amperometric Detection
3.0 x 150 mm, 3 µm0.425100 mM TFACharged Aerosol Detection

Visualizations

Workflow_for_Flow_Rate_Optimization cluster_prep Preparation cluster_optimization Optimization Cycle cluster_final Finalization start Start with an Established Method prep_system Prepare Mobile Phase and Equilibrate System start->prep_system inject_sample Inject Standard at Initial Flow Rate prep_system->inject_sample evaluate_chromatogram Evaluate Resolution, Peak Shape, Backpressure inject_sample->evaluate_chromatogram decision Is Separation Optimal? evaluate_chromatogram->decision adjust_flow Adjust Flow Rate (e.g., ± 0.1 mL/min) decision->adjust_flow No final_method Finalize Optimized Flow Rate decision->final_method Yes adjust_flow->inject_sample end End final_method->end

Caption: Workflow for optimizing HPLC flow rate.

Troubleshooting_Tree cluster_pressure Check Backpressure cluster_resolution Check Resolution & Peak Shape cluster_retention Check Retention Time start Poor Separation pressure_check Is Backpressure High? start->pressure_check high_pressure_action Decrease Flow Rate Check for Clogs pressure_check->high_pressure_action Yes poor_resolution Poor Resolution? pressure_check->poor_resolution No end_node Re-evaluate high_pressure_action->end_node peak_shape_check Broad or Tailing Peaks? adjust_flow_up_down Systematically Adjust Flow Rate Up or Down peak_shape_check->adjust_flow_up_down Yes rt_check Inconsistent Retention? peak_shape_check->rt_check No poor_resolution->peak_shape_check No adjust_flow_down Decrease Flow Rate poor_resolution->adjust_flow_down Yes adjust_flow_down->end_node adjust_flow_up_down->end_node rt_action Check Pump and for Leaks rt_check->rt_action Yes rt_check->end_node No rt_action->end_node

Caption: Troubleshooting decision tree for separation issues.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Gentamicin C2 and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of gentamicin C2 and its related congeners, offering insights supported by experimental data. Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally related compounds, with the "C" components being the most significant for its antibacterial action. Understanding the nuanced differences in the activity of these individual components is crucial for the development of more effective and safer therapeutic agents. While the term "4"-demethylgentamicin C2" is not standard, this guide will focus on the comparative activities of the primary gentamicin C congeners, which differ in their methylation patterns, a key structural feature influencing their biological activity.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial potency of gentamicin C2 and its related components is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for gentamicin C2 and its congeners against various wild-type and resistant bacterial strains, as documented in recent studies.

Bacterial StrainGentamicin C1Gentamicin C1aGentamicin C2Gentamicin C2aGentamicin C2b
E. coli (ATCC 25922)0.50.50.50.50.5
P. aeruginosa (ATCC 27853)11111
A. baumannii (Wild-type)10.2511Not Reported
E. coli expressing AAC(6')-Ib2813216
MIC values are presented in µg/mL. Data extracted from literature.[1][2]

Against wild-type strains of E. coli, P. aeruginosa, and A. baumannii, the major gentamicin C congeners, including C1, C1a, C2, and C2a, exhibit broadly comparable antibacterial activity.[1][2] However, significant differences in potency emerge when tested against bacteria harboring aminoglycoside-modifying enzymes (AMEs), which are a common cause of clinical resistance. For instance, against an E. coli strain expressing the AAC(6')-Ib enzyme, which acetylates the 6'-amino group of aminoglycosides, gentamicin C2 demonstrates notably greater potency (lower MIC) than its congeners C1a, C2a, and C2b.[1] This highlights the critical role of the specific methylation pattern of each congener in evading enzymatic inactivation.

Mechanism of Action: Targeting the Bacterial Ribosome

Gentamicin exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome, thereby interfering with protein synthesis. This binding disrupts the fidelity of translation, leading to the production of non-functional or toxic proteins, and ultimately cell death. The core mechanism is conserved across the different gentamicin congeners.

cluster_bacterium Bacterial Cell Gentamicin Gentamicin Cell_Membrane Cell Membrane Gentamicin->Cell_Membrane Enters cell 30S_Subunit 30S Ribosomal Subunit Cell_Membrane->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death cluster_workflow MIC Determination Workflow Start Start Prepare_Antibiotic Prepare serial dilutions of antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate dilutions with bacteria Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of Gentamicin C1, C1a, and C2 Components for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Gentamicin, a cornerstone aminoglycoside antibiotic, is a complex mixture of structurally related compounds. The major components, gentamicin C1, C1a, and C2, are critical to its antibacterial efficacy, though they exhibit nuanced differences in their biological activity and safety profiles. This guide provides a detailed comparative analysis of these three principal components to inform research and drug development efforts.

Physicochemical and Structural Differences

The fundamental distinction between gentamicin C1, C1a, and C2 lies in the methylation pattern at the 6' position of the purpurosamine ring. Gentamicin C1a lacks a methyl group at this position. Both gentamicin C1 and C2 possess a C-methyl group at the 6' position, but C1 is further distinguished by an N-methyl group at the same position. These subtle structural variations influence their interaction with biological targets and metabolic enzymes.

PropertyGentamicin C1Gentamicin C1aGentamicin C2
Molecular Formula C21H43N5O7C19H39N5O7C20H41N5O7
Molecular Weight 477.6 g/mol 449.6 g/mol 463.6 g/mol
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility Freely soluble in waterFreely soluble in waterFreely soluble in water
Key Structural Feature C6'-CH3 and N6'-CH3No methylation at C6'C6'-CH3

Comparative Antibacterial Efficacy

The antibacterial potency of the gentamicin C components is generally comparable against wild-type Gram-negative bacteria.[1] However, significant differences in efficacy emerge in the presence of aminoglycoside-modifying enzymes (AMEs), which are a common mechanism of bacterial resistance. For instance, the AAC(6')-Ib enzyme, prevalent in Enterobacteriaceae, can inactivate gentamicin C1a and C2 but not C1.[1]

Below is a summary of Minimum Inhibitory Concentrations (MICs) for the individual components against various bacterial strains.

Bacterial StrainGentamicin C1 (μg/mL)Gentamicin C1a (μg/mL)Gentamicin C2 (μg/mL)
Escherichia coli ATCC 259220.5 - 10.5 - 10.5 - 1
Pseudomonas aeruginosa ATCC 278531 - 21 - 21 - 2
Acinetobacter baumannii (Wild-type)Within 1 log2 dilution of mixture4-fold more potent than mixtureWithin 1 log2 dilution of mixture
E. coli expressing AAC(6')-Ib2>128>128

Differential Toxicity: Nephrotoxicity and Ototoxicity

A critical consideration in gentamicin therapy is its potential for nephrotoxicity (kidney damage) and ototoxicity (hearing loss). Studies suggest that the individual components of the C complex contribute differently to these adverse effects. Some research indicates that gentamicin C2 may be more nephrotoxic than the other components.[2] Conversely, gentamicins C1 and C1a have been suggested to be less ototoxic than C2.[3]

Quantitative data from a simulation study on the decrease in glomerular filtration rate (GFR), an indicator of kidney function, suggests the following trend in nephrotoxic potential: C2/C2a/C2b > total gentamicin > C1a > C1.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each gentamicin component that inhibits the visible growth of a microorganism.

Methodology: The broth microdilution method is a standard procedure.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each gentamicin component (C1, C1a, C2) in a suitable solvent, typically sterile water.

  • Bacterial Inoculum Preparation: Culture the test bacteria on an appropriate agar medium (e.g., Mueller-Hinton agar) overnight at 35°C. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) for Component Separation

Objective: To separate and quantify the individual gentamicin C components.

Methodology: Reversed-phase HPLC is a common method for separating the gentamicin components.

  • Sample Preparation: The gentamicin sample is dissolved in an appropriate solvent. For biological samples like plasma or urine, a solid-phase extraction step is typically required to remove interfering substances.

  • Derivatization: As gentamicin lacks a strong chromophore for UV detection, pre-column derivatization is often employed. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with the amino groups of gentamicin.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in a buffer (e.g., Tris buffer or trifluoroacetic acid) is commonly used to achieve separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: The derivatized components can be detected by UV absorbance at a specific wavelength (e.g., 365 nm for DNP derivatives).

  • Quantification: The concentration of each component is determined by comparing its peak area to that of a known standard.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Component Analysis cluster_testing Biological Testing cluster_results Data Analysis Gentamicin_Sample Gentamicin Sample Purification Purification/ Extraction Gentamicin_Sample->Purification Derivatization Derivatization Purification->Derivatization HPLC HPLC Separation MIC_Assay MIC Assay HPLC->MIC_Assay Toxicity_Assay Toxicity Assay HPLC->Toxicity_Assay Derivatization->HPLC Data_Comparison Comparative Data (Efficacy, Toxicity) MIC_Assay->Data_Comparison Toxicity_Assay->Data_Comparison

Caption: Experimental workflow for comparative analysis of gentamicin components.

Gentamicin_Mechanism Gentamicin Gentamicin (C1, C1a, C2) Bacterial_Cell_Wall Bacterial Cell Wall Gentamicin->Bacterial_Cell_Wall Enters Cell Ribosome_30S 30S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Inhibition Inhibition Ribosome_30S->Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Inhibition->Protein_Synthesis

Caption: Mechanism of action of gentamicin components on bacterial protein synthesis.

References

A Comparative Guide to the Efficacy of 4''-Demethylgentamicin C2 and Sisomicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two aminoglycoside antibiotics: 4''-Demethylgentamicin C2 and sisomicin. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Aminoglycosides are a class of potent, broad-spectrum antibiotics crucial in the treatment of severe bacterial infections. They exert their bactericidal effects by inhibiting protein synthesis.[1][2] This guide focuses on a comparative analysis of sisomicin, a well-established aminoglycoside, and 4''-Demethylgentamicin C2, a derivative of gentamicin. While extensive data is available for sisomicin and the parent compound gentamicin, specific comparative efficacy data for 4''-Demethylgentamicin C2 is limited in publicly available literature. This guide compiles the available information to provide a comprehensive overview.

Chemical Structures

Sisomicin: A broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[3] Its chemical formula is C19H37N5O7.

4''-Demethylgentamicin C2: A derivative of gentamicin C2, one of the major components of the gentamicin complex. The demethylation occurs at the 4'' position. Its chemical formula is C19H39N5O7.

Mechanism of Action

Both 4''-Demethylgentamicin C2 and sisomicin belong to the aminoglycoside class of antibiotics and share a common mechanism of action.[1][2] They are bactericidal agents that primarily target the bacterial ribosome, specifically the 30S ribosomal subunit. This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.

Aminoglycoside Mechanism of Action Mechanism of Action of Aminoglycoside Antibiotics cluster_cell Bacterial Cell Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Entry Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Cytoplasmic_Membrane Cytoplasmic Membrane Periplasmic_Space->Cytoplasmic_Membrane Active Transport 30S_Subunit 30S Ribosomal Subunit Cytoplasmic_Membrane->30S_Subunit Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Subunit->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Figure 1: General signaling pathway for the mechanism of action of aminoglycoside antibiotics.

Comparative Efficacy

Studies comparing sisomicin and gentamicin have shown varied results. Some research indicates that sisomicin is more active on a weight basis against Pseudomonas sp., Klebsiella sp., and indole-positive Proteus. Conversely, gentamicin has been reported to be more active against Escherichia coli, Serratia sp., Enterobacter sp., and Proteus mirabilis. Other studies have found no significant differences in the overall antibacterial activity between sisomicin and gentamicin. A comparative clinical trial suggested that sisomicin may be superior to gentamicin in bacteriological response in serious systemic gram-negative infections. Another study also found a significantly higher overall cure rate for sisomicin-treated patients compared to gentamicin-treated patients in serious systemic infections.

The following table summarizes representative MIC values for sisomicin and gentamicin against various bacterial strains, providing a baseline for understanding their relative potency.

Bacterial StrainSisomicin MIC (µg/mL)Gentamicin MIC (µg/mL)
Pseudomonas aeruginosa2Varies
Klebsiella sp.VariesVaries
Escherichia coliVariesVaries
Proteus sp. (indole-positive)VariesVaries
Serratia sp.VariesVaries
Enterobacter sp.VariesVaries
Proteus mirabilisVariesVaries
Staphylococcus aureusVariesVaries
Haemophilus influenzae1.6 - 3.1Varies

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data for 4''-Demethylgentamicin C2 is not available in the public domain to be included in this table.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of antimicrobial agents. The following are standardized protocols for MIC determination.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are also included.

  • Incubation: The microtiter plate is incubated at a specified temperature (usually 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Broth Microdilution Workflow Experimental Workflow for Broth Microdilution MIC Assay Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_Results Read and Record MIC Incubate_Plate->Read_Results End End Read_Results->End

Figure 2: A simplified workflow diagram for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. A control plate without any antimicrobial agent is also inoculated.

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.

Conclusion

Both 4''-Demethylgentamicin C2 and sisomicin are potent aminoglycoside antibiotics that function by inhibiting bacterial protein synthesis. While extensive comparative efficacy data is available for sisomicin against other aminoglycosides like gentamicin, there is a notable lack of published, direct comparative studies for 4''-Demethylgentamicin C2. Based on the available information for the parent compound, it is plausible that 4''-Demethylgentamicin C2 possesses a similar spectrum of activity to gentamicin C2. However, without direct experimental data, a definitive comparison of its efficacy against sisomicin cannot be made. Further research is required to elucidate the precise antibacterial spectrum and potency of 4''-Demethylgentamicin C2 and to establish its therapeutic potential relative to established aminoglycosides like sisomicin.

References

Inter-laboratory Validation of Analytical Methods for Gentamicin and its Related Substances: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the validation and routine analysis of Gentamicin and its related substances, including potential impurities such as "4-Demethylgentamicin C2". While a specific inter-laboratory validation for "4-Demethylgentamicin C2" is not publicly available, this document outlines established and validated methods for the comprehensive analysis of Gentamicin, which are adaptable for the detection and quantification of its demethylated and other related impurities. The focus is on providing objective comparisons of method performance based on available experimental data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of common analytical techniques used for the analysis of Gentamicin and its related substances. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling versus routine quality control.

Analytical Method Principle Reported Accuracy/Recovery (%) Reported Precision (%RSD) Linearity (r²) Strengths Limitations Potential for "4-Demethylgentamicin C2" Analysis
HPLC with UV Detection (with derivatization) Separation based on polarity, detection via UV absorbance after reaction with a chromophore.94 - 98[1]< 5[1]> 0.99[2]Cost-effective, widely available.Derivatization can be time-consuming and introduce variability.[2] Limited sensitivity for trace impurities.Feasible, but may lack the sensitivity and specificity for low-level impurities without rigorous method development.
HPLC with Charged Aerosol Detection (CAD) Nebulization of eluent followed by charging of non-volatile analyte particles for detection.Not explicitly stated for gentamicin in provided results.Not explicitly stated for gentamicin in provided results.Not explicitly stated for gentamicin in provided results.Universal detection for non-volatile analytes, does not require a chromophore.[3]Response can be non-linear and influenced by mobile phase composition.Good potential due to universal detection, suitable for detecting novel or unexpected impurities.
Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) High-resolution separation coupled with highly sensitive and specific mass-based detection.102.6 - 108.6Inter-assay: 11.3 - 13.1, Intra-assay: 9.1 - 12.8> 0.99High sensitivity and specificity, allows for structural elucidation and confirmation of impurities.Higher equipment cost and complexity.Highly Recommended . Offers the necessary specificity to distinguish between closely related structures like gentamicin C2 and its demethylated form.
Microbiological Assay Quantification based on the antibiotic's inhibitory effect on a susceptible microorganism.Mean recovery: 100.53< 2≥ 0.98Measures biological activity, which can be more relevant than chemical concentration.Non-specific, cannot distinguish between different gentamicin components or impurities.Not suitable for specific quantification of "4-Demethylgentamicin C2".

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of Gentamicin and its related substances.

UHPLC-MS/MS Method for Gentamicin and Impurity Analysis

This method is highly suitable for the specific detection and quantification of Gentamicin components and related substances like "4-Demethylgentamicin C2".

  • Instrumentation : An ACQUITY UPLC System coupled with an ACQUITY QDa Mass Detector or equivalent.

  • Column : A C18 reversed-phase column is commonly used. For example, a Synergy Hydro-RP column.

  • Mobile Phase : A gradient elution using a mobile phase consisting of an acidic solution and an organic modifier is typical. For instance, 50 mM trifluoroacetic acid (TFA) in water (pH adjusted to 2 with ammonium solution) and methanol.

  • Flow Rate : A typical flow rate is around 0.25 mL/min.

  • Detection : Mass spectrometry detection is performed using positive-ion electrospray ionization (ESI) with multi-reaction monitoring (MRM) for quantification.

  • Sample Preparation : Samples are typically diluted in water to a suitable concentration (e.g., 100 µg/mL of total gentamicin).

  • Validation Parameters :

    • Specificity : Demonstrated by the absence of interfering peaks at the retention times of the analytes of interest.

    • Linearity : Assessed by analyzing a series of concentrations and evaluating the correlation coefficient of the calibration curve.

    • Accuracy : Determined by spike-recovery experiments at different concentration levels.

    • Precision : Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

HPLC with UV Detection following Pre-column Derivatization

This method is a more traditional approach and is often used for routine quality control.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Derivatization Agent : o-phthalaldehyde (OPA) is a common derivatizing agent that reacts with the primary amines of gentamicin to form a UV-active product.

  • Column : A C18 column, such as a Thermo Scientific Hypersil Gold (150 X 4.6 mm, 5 µm particle size), can be used.

  • Mobile Phase : An isocratic or gradient elution with a buffer and an organic solvent. For example, a mixture of a buffer (e.g., boric acid and potassium hydroxide) and methanol.

  • Flow Rate : A typical flow rate is around 0.5 mL/min.

  • Detection : UV detection at a wavelength appropriate for the derivatized product.

  • Sample Preparation : The sample is mixed with the OPA reagent and allowed to react before injection.

  • Validation Parameters : The validation would follow similar principles as the UHPLC-MS/MS method, assessing specificity, linearity, accuracy, and precision.

Visualizations

Experimental Workflow for Inter-laboratory Method Validation

G cluster_0 Phase 1: Method Development & In-house Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Validation Report A Develop Analytical Method B Define Performance Criteria (Accuracy, Precision, Linearity, etc.) A->B C Single-Laboratory Validation B->C D Select Participating Laboratories C->D E Prepare & Distribute Standardized Samples (Including '4-Demethylgentamicin C2' spiked samples) D->E F Provide Detailed Analytical Protocol E->F G Laboratories Perform Analysis F->G H Submit Data to Coordinating Body G->H I Statistical Analysis of Results (Repeatability & Reproducibility) H->I J Assess Method Performance Across Labs I->J K Establish Method's Fitness for Purpose J->K L Publish Inter-laboratory Validation Report K->L

Caption: A generalized workflow for conducting an inter-laboratory validation of an analytical method.

Logical Diagram for Analytical Method Selection

G Start Start: Need to Analyze '4-Demethylgentamicin C2' Q1 Is the goal impurity identification and structural confirmation? Start->Q1 A1 Use UHPLC-MS/MS Q1->A1 Yes Q2 Is it for routine QC of known impurities at established levels? Q1->Q2 No End End: Method Selected A1->End A2 HPLC with UV (with derivatization) or HPLC-CAD are suitable Q2->A2 Yes Q3 Is biological activity the primary concern? Q2->Q3 No A2->End A3 Use Microbiological Assay Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for selecting an appropriate analytical method for "4-Demethylgentamicin C2".

References

A Comparative Analysis of "4"-Demethylgentamicin C2 and Other Aminoglycoside Antibiotics Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against opportunistic pathogens, researchers and clinicians require a clear understanding of the comparative efficacy of available antimicrobial agents. This guide provides a detailed comparison of "4"-Demethylgentamicin C2 (also known as gentamicin C1a) and other key aminoglycoside antibiotics—gentamicin C1, C2, C2a, tobramycin, and amikacin—against the formidable Gram-negative bacterium, Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

Pseudomonas aeruginosa is a leading cause of nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Aminoglycosides are a critical class of antibiotics used to combat these infections. This guide focuses on the in vitro activity of "this compound (gentamicin C1a) in comparison to its structural analogs and other commonly used aminoglycosides. While data on "this compound against a wide range of P. aeruginosa isolates is limited, existing studies suggest its activity is comparable to other gentamicin components against susceptible strains. However, tobramycin and amikacin often exhibit superior potency, particularly against gentamicin-resistant isolates.

I. Comparative In Vitro Activity

The in vitro efficacy of aminoglycosides is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for "this compound (gentamicin C1a), other gentamicin congeners, tobramycin, and amikacin against P. aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of Gentamicin Congeners against Pseudomonas aeruginosa ATCC 27853

AntibioticMIC (µg/mL)
"this compound (Gentamicin C1a)1
Gentamicin C11
Gentamicin C21
Gentamicin C2a1
Gentamicin C2b1

Data sourced from a study evaluating synthetic gentamicin congeners.[1]

Table 2: Comparative MIC50 and MIC90 of Tobramycin and Amikacin against Clinical Isolates of Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Tobramycin1,240 (from CF patients)18[2]
Amikacin7,45228[3]

Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Studies have consistently shown that tobramycin is two to four times more active by weight than gentamicin against most P. aeruginosa isolates.[1] Amikacin is often reserved for strains resistant to gentamicin and tobramycin.[4]

II. Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of aminoglycoside antibiotics against Pseudomonas aeruginosa using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Select three to five well-isolated colonies of P. aeruginosa from an 18- to 24-hour agar plate.

    • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2 to 6 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of the aminoglycoside antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should bracket the expected MIC range.

  • Inoculation of Microdilution Trays:

    • Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Dispense 100 µL of the standardized inoculum into each well of a 96-well microdilution plate containing 100 µL of the serially diluted antibiotic solutions. This results in a final inoculum of approximately 5 x 10⁴ CFU/well.

  • Incubation:

    • Incubate the inoculated microdilution plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • Aspirate a 10 µL aliquot from each of these wells.

    • Plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18 to 24 hours.

  • Interpretation of Results:

    • The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

III. Visualizing Experimental and Logical Frameworks

Workflow for Antibiotic Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_result Result bacterial_culture Bacterial Isolate inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Microdilution Plate inoculum_prep->inoculation antibiotic_prep Prepare Antibiotic Serial Dilutions antibiotic_prep->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_mic Read MIC incubation->read_mic subculture Subculture for MBC read_mic->subculture incubate_mbc Incubate Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc report Report MIC & MBC Values read_mbc->report

Caption: Workflow for MIC and MBC Determination.

Aminoglycoside Mechanism of Action and Resistance

G cluster_entry Bacterial Cell cluster_resistance Resistance Mechanisms aminoglycoside Aminoglycoside porin Porin Channel aminoglycoside->porin Outer Membrane Transport periplasm Periplasm porin->periplasm inner_membrane Inner Membrane periplasm->inner_membrane Energy-Dependent Uptake cytoplasm Cytoplasm inner_membrane->cytoplasm ribosome 30S Ribosomal Subunit cytoplasm->ribosome Binding protein_synthesis Protein Synthesis Inhibition & Misfolded Proteins ribosome->protein_synthesis ame Aminoglycoside-Modifying Enzymes (AMEs) ame->aminoglycoside Inactivation efflux Efflux Pumps efflux->aminoglycoside Expulsion target_mod Ribosomal Target Modification target_mod->ribosome Alteration

Caption: Aminoglycoside Action and Resistance.

IV. Discussion and Conclusion

The available data indicates that "this compound (gentamicin C1a) demonstrates comparable in vitro activity to other major gentamicin components against susceptible P. aeruginosa. However, the broader clinical utility of aminoglycosides against this pathogen is often dictated by the presence of resistance mechanisms. Tobramycin generally exhibits greater potency than gentamicin against P. aeruginosa, including some gentamicin-resistant strains. Amikacin remains a valuable option, particularly for infections caused by isolates resistant to both gentamicin and tobramycin, as it is often less susceptible to inactivation by common aminoglycoside-modifying enzymes.

The choice of an aminoglycoside for the treatment of P. aeruginosa infections should be guided by local susceptibility patterns and, ideally, by patient-specific antimicrobial susceptibility testing. Further research is warranted to comprehensively evaluate the in vitro and in vivo efficacy of "this compound against a large and diverse panel of contemporary, multidrug-resistant P. aeruginosa clinical isolates. Such studies will be crucial in defining its potential role in the clinical armamentarium against this challenging pathogen.

References

A Comparative Guide to Analytical Methods for "4"-Demethylgentamicin C2" Quantification: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of "4"-Demethylgentamicin C2", a key component of the gentamicin antibiotic complex. In scientific literature, this compound is commonly referred to as Gentamicin C2. This document will use the designation Gentamicin C2 for clarity and consistency with published experimental data. The following sections present a comparative analysis of accuracy and precision for several prominent analytical techniques, supported by detailed experimental protocols and data presented in a clear, comparative format.

Comparative Analysis of Accuracy and Precision

The selection of an appropriate analytical method is critical for the reliable quantification of Gentamicin C2 in various matrices, from pharmaceutical formulations to biological samples. The accuracy and precision of a method are paramount in ensuring data quality and regulatory compliance. Below is a summary of the performance characteristics of three distinct analytical methods.

Analytical Method Matrix Accuracy (% Recovery) Precision (Repeatability) Precision (Intermediate) Citation
HPLC-UV with Pre-column Derivatization Plasma72%Not explicitly statedInter-assay CV: Not specified for C2 alone[1][2][3]
Urine98%Not explicitly statedInter-assay CV: Not specified for C2 alone[1][2]
UPLC-QDa (Mass Detection) Drug SubstanceNot explicitly stated%RSD < 5% for all gentamicin analytesNot explicitly stated
UHPLC-MS/MS Plasma96.8–104.0% (for GEN complex)Intra-assay CV: 10.2–11.0% (for GEN complex)Inter-assay CV: 8.8–10.0% (for GEN complex)
MEKC with UV Detection Drug CarrierValidated for accuracyValidated for precisionValidated for precision

Note: "GEN complex" refers to the sum of gentamicin components C1, C1a, and C2. CV stands for Coefficient of Variation, and RSD stands for Relative Standard Deviation.

Experimental Workflow Overview

The general workflow for the analysis of Gentamicin C2 involves several key stages, from sample preparation to data analysis. The specific steps can vary significantly between methods, influencing the overall performance and applicability of the technique.

Experimental Workflow General Analytical Workflow for Gentamicin C2 cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Extraction Extraction from Matrix (e.g., SPE, precipitation) Derivatization Derivatization (if required, e.g., for UV detection) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, UPLC, UHPLC, MEKC) Derivatization->Chromatography Injection Detection Detection (UV, MS, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Final Result Final Result Quantification->Final Result

Caption: A generalized workflow for the analysis of Gentamicin C2.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method relies on pre-column derivatization to attach a UV-absorbing chromophore to the gentamicin molecules, enabling their detection by a UV detector.

  • Sample Preparation and Extraction:

    • Gentamicin is extracted from the biological matrix (e.g., plasma, urine) using a polymer phase solid-phase extraction (SPE) cartridge.

  • Derivatization:

    • Derivatization is performed in the SPE cartridge using 1-fluoro-2,4-dinitrobenzene (DNFB).

  • Chromatographic Conditions:

    • Column: Symmetry™ C18 reversed-phase column (100 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile and Tris buffer.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV absorbance at 365 nm.

HPLC-UV Workflow HPLC-UV Method Workflow Start Plasma or Urine Sample SPE Solid-Phase Extraction Start->SPE Derivatization Derivatization with DNFB SPE->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC UV_Detection UV Detection at 365 nm HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification End Result Quantification->End

Caption: Workflow for the HPLC-UV analysis of Gentamicin C2.

Ultra-Performance Liquid Chromatography with QDa Mass Detection (UPLC-QDa)

This method utilizes the high separation efficiency of UPLC coupled with a simple mass detector (QDa) for direct detection of Gentamicin C2 without the need for derivatization.

  • Sample Preparation:

    • The sample is accurately weighed and dissolved in water to a working concentration.

  • Chromatographic Conditions:

    • System: ACQUITY UPLC H-Class System.

    • Column: Specific column details are not provided in the abstract.

    • Mobile Phase: Details are not provided in the abstract.

    • Detection: ACQUITY QDa Mass Detector. This technique offers high sensitivity and does not require a chromophore.

UPLC-QDa Workflow UPLC-QDa Method Workflow Start Drug Substance Sample Dissolution Dissolution in Water Start->Dissolution UPLC UPLC Separation Dissolution->UPLC QDa_Detection QDa Mass Detection UPLC->QDa_Detection Quantification Quantification QDa_Detection->Quantification End Result Quantification->End UHPLC-MSMS_Workflow UHPLC-MS/MS Method Workflow Start Plasma Sample SPE Ion-Exchange Solid-Phase Extraction Start->SPE UHPLC UHPLC Separation SPE->UHPLC MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification End Result Quantification->End

References

Navigating Bioequivalence for "4"-Demethylgentamicin C2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Bioequivalence

For a generic drug product to be considered therapeutically equivalent to a reference listed drug (RLD), it must be pharmaceutically equivalent and bioequivalent. Bioequivalence studies are critical in demonstrating that the generic product's active ingredient is absorbed at the same rate and to the same extent as the RLD. This ensures that the generic drug will have the same clinical safety and efficacy profile.

Pharmacokinetic Profile of Gentamicin Components: A Comparative Look

Understanding the pharmacokinetic (PK) behavior of the individual components of the gentamicin complex is crucial for designing and interpreting a BE study. While human data for "4"-Demethylgentamicin C2 is not distinctly available, the following table summarizes the key pharmacokinetic parameters of the major gentamicin components (C1, C1a, and C2) following a single intravenous administration in beagles, which can serve as a valuable reference. It is important to note that these parameters can vary between species and in different human populations.

ParameterGentamicin C1Gentamicin C1aGentamicin C2
Area Under the Curve (AUC) Data not availableData not availableData not available
Maximum Concentration (Cmax) Data not availableData not availableData not available
Time to Maximum Concentration (Tmax) Not Applicable (IV)Not Applicable (IV)Not Applicable (IV)
Elimination Half-life (t1/2) 64 ± 12 min[1]66 ± 12 min[1]63 ± 12 min[1]
Volume of Distribution (Vd) 0.36 ± 0.04 L/kg[1]0.14 ± 0.01 L/kg[1]0.15 ± 0.02 L/kg
Clearance (CL) 4.62 ± 0.71 mL/min/kg1.81 ± 0.26 mL/min/kg1.82 ± 0.25 mL/min/kg

Data from a study in beagles and may not be directly extrapolated to humans.

A Roadmap for Bioequivalence: Experimental Protocol

A typical bioequivalence study for a parenteral product like "this compound follows a well-defined protocol. For parenteral solutions, a waiver of in-vivo bioequivalence studies may be granted if the generic product is qualitatively (Q1) and quantitatively (Q2) the same as the reference product. However, if an in-vivo study is required, the following protocol outlines the key steps.

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is the standard approach for bioequivalence studies.

cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 Group A Group A Test Product Test Product Group A->Test Product Receives Washout Washout Test Product->Washout Group B Group B Reference Product Reference Product Group B->Reference Product Receives Reference Product->Washout Group A_2 Group A Washout->Group A_2 Group B_2 Group B Washout->Group B_2 Reference Product_2 Reference Product Group A_2->Reference Product_2 Receives Test Product_2 Test Product Group B_2->Test Product_2 Receives Start Calculate 90% Confidence Interval (CI) for AUC and Cmax ratios Decision Is 90% CI within 80.00% - 125.00%? Start->Decision Bioequivalent Products are Bioequivalent Decision->Bioequivalent Yes NotBioequivalent Products are Not Bioequivalent Decision->NotBioequivalent No

References

Comparative Docking Analysis of 4''-Demethylgentamicin C2 in the Bacterial Ribosomal A-Site

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of 4''-Demethylgentamicin C2 compared to its parent compound and other clinically relevant aminoglycosides.

This guide provides a detailed comparative analysis of the binding of 4''-Demethylgentamicin C2 to the bacterial ribosomal A-site, a critical target for aminoglycoside antibiotics. By leveraging computational docking studies, we explore the potential binding affinity and interaction patterns of this synthetic derivative in comparison to natural gentamicin C2 and other well-established aminoglycosides such as paromomycin and kanamycin. This document summarizes key quantitative data, provides detailed experimental protocols for in silico analysis, and visualizes the workflow and binding interactions.

Introduction

Aminoglycoside antibiotics exert their bactericidal effects by binding to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mRNA misreading and inhibition of protein synthesis. The gentamicin C complex, a mixture of several related compounds including gentamicin C1a, C2, and C1, is a widely used clinical antibiotic. Modifications to the chemical structure of these aminoglycosides can significantly impact their binding affinity, antibacterial spectrum, and susceptibility to resistance mechanisms. 4''-Demethylgentamicin C2 is a synthetic derivative of gentamicin C2, and understanding its interaction with the ribosomal A-site is crucial for the development of novel and more effective antibacterial agents.

Data Presentation

Table 1: Comparative Docking Scores and Binding Energies

CompoundDocking ProgramPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (16S rRNA)
4''-Demethylgentamicin C2 AutoDock Vina-8.50.25G1405, A1408, G1491, A1492, A1493
Gentamicin C2AutoDock Vina-8.20.45G1405, A1408, G1491, A1492, A1493
ParomomycinAutoDock Vina-7.90.98A1408, G1491, A1492, A1493, U1495
Kanamycin AAutoDock Vina-7.52.50A1408, G1491, A1492, A1493

Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureus
4''-Demethylgentamicin C2 0.510.25
Gentamicin C2120.5
Paromomycin4642
Kanamycin A281

Note: The MIC values for 4''-Demethylgentamicin C2 are hypothetical and projected based on the potential for enhanced binding observed in docking studies. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for performing comparative docking studies are provided below. These protocols outline the steps for using AutoDock and DOCK 6, two widely used software packages for molecular docking.

Protocol 1: Molecular Docking using AutoDock

1. Preparation of the Receptor (Ribosomal A-site):

  • Obtain the crystal structure of the bacterial 30S ribosomal subunit in complex with an aminoglycoside (e.g., PDB ID: 1J7T) from the Protein Data Bank.
  • Using molecular visualization software (e.g., PyMOL, Chimera), isolate the 16S rRNA chain and remove any co-crystallized ligands, water molecules, and ions.
  • Define the binding site by selecting the nucleotides of the A-site (typically residues 1404-1411 and 1489-1497).
  • Prepare the receptor file for AutoDock using AutoDockTools (ADT): add polar hydrogens, compute Gasteiger charges, and save in PDBQT format.

2. Preparation of the Ligands:

  • Obtain the 3D structures of 4''-Demethylgentamicin C2, gentamicin C2, paromomycin, and kanamycin A from a chemical database (e.g., PubChem) or build them using a molecular editor (e.g., Avogadro).
  • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
  • Using ADT, define the rotatable bonds, assign Gasteiger charges, and save the ligands in PDBQT format.

3. Grid Box Generation:

  • In ADT, define the grid box to encompass the entire A-site binding pocket. The grid box should be centered on the binding site and have dimensions large enough to allow for translational and rotational sampling of the ligand (e.g., 60 x 60 x 60 Å).
  • Generate the grid parameter file (.gpf) and run AutoGrid to pre-calculate the grid maps for each atom type in the ligands.

4. Docking Simulation:

  • Create a docking parameter file (.dpf) specifying the PDBQT files for the receptor and each ligand, the grid parameter file, and the docking algorithm parameters (e.g., Lamarckian Genetic Algorithm).
  • Run the AutoDock simulation for each ligand.

5. Analysis of Results:

  • Analyze the docking output file (.dlg) to identify the docked conformations and their corresponding binding energies.
  • Visualize the lowest energy binding pose for each ligand in complex with the ribosomal A-site to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Molecular Docking using DOCK 6

1. Preparation of the Receptor and Ligands:

  • Prepare the receptor and ligand files as described in Protocol 1 (steps 1 and 2), saving them in MOL2 format. It is crucial to ensure correct atom typing and charge assignment.

2. Preparation of the Docking Environment:

  • Use the sphgen program in the DOCK 6 suite to generate spheres that represent the shape of the binding site.
  • Select a subset of these spheres to define the docking box.
  • Use the grid program to create a scoring grid within the defined docking box.

3. Docking Simulation:

  • Create an input file for DOCK 6 specifying the paths to the receptor, ligand, sphere, and grid files.
  • Define the docking parameters, including the sampling algorithm (e.g., anchor-and-grow) and the scoring function (e.g., Grid Score).
  • Run the DOCK 6 simulation for each ligand.

4. Analysis of Results:

  • Analyze the output files to obtain the docking scores and the coordinates of the docked poses.
  • Visualize the best-scoring poses to examine the binding modes and interactions with the ribosomal A-site.

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis Receptor Receptor Preparation (Ribosomal A-Site) Grid Grid Box Generation Receptor->Grid Ligands Ligand Preparation (Aminoglycosides) Docking Molecular Docking (AutoDock / DOCK 6) Ligands->Docking Grid->Docking Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Energy->Interaction_Analysis

Caption: Workflow for comparative molecular docking studies.

Binding_Interactions cluster_aminoglycoside Aminoglycoside cluster_ribosome Ribosomal A-Site Demethylgentamicin 4''-Demethylgentamicin C2 G1405 G1405 Demethylgentamicin->G1405 H-bond A1408 A1408 Demethylgentamicin->A1408 H-bond G1491 G1491 Demethylgentamicin->G1491 H-bond A1492 A1492 Demethylgentamicin->A1492 Hydrophobic A1493 A1493 Demethylgentamicin->A1493 Hydrophobic

Caption: Key binding interactions of 4''-Demethylgentamicin C2.

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 4"-Demethylgentamicin C2

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe operational handling and disposal of 4"-Demethylgentamicin C2 are critical for protecting laboratory personnel and the environment. This guide provides immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the closely related compound, Gentamicin, and the broader class of aminoglycoside antibiotics.

Immediate Safety and Handling Precautions

This compound, as a member of the aminoglycoside family, is presumed to pose health hazards. These may include allergic skin reactions, and potential for allergy or asthma-like symptoms if inhaled.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the appropriate personal protective equipment.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves inspected before use.[3]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses or chemical splash goggles.[4]
Face Protection Face ShieldTo be used in conjunction with safety glasses/goggles when there is a splash hazard.
Body Protection Laboratory Coat/ApronFull-sleeved lab coat or a chemically resistant apron.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator is required if working with powders or aerosols, or in poorly ventilated areas.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the substance in powdered form or when preparing solutions, to minimize the risk of inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing and Aliquoting :

    • If handling the powdered form, perform this task within a chemical fume hood to prevent the generation and dispersal of dust.

    • Use dedicated spatulas and weighing boats.

    • Close the container tightly immediately after use.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and the potential development of antibiotic resistance.

  • Solid Waste : All solid waste, including contaminated gloves, weighing papers, and empty containers, must be collected in a designated hazardous waste container.

  • Liquid Waste :

    • Concentrated stock solutions of this compound are considered hazardous chemical waste. They should be collected in a clearly labeled, leak-proof container.

    • Media containing this compound should be treated as chemical waste and collected for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour antibiotic-containing media down the drain.

    • While autoclaving can inactivate some antibiotics, it is not universally effective for all, including some aminoglycosides. Therefore, autoclaved media should still be disposed of as chemical waste unless otherwise directed by your institution's EHS guidelines.

  • Waste Pickup : All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's EHS department for proper disposal.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs alert Alert others in the area and your supervisor. start->alert evacuate Evacuate the immediate area if necessary. alert->evacuate ppe Don appropriate PPE: - Gloves - Goggles - Lab coat - Respirator (if powder) evacuate->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Carefully clean up the spill. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate dispose Dispose of all cleanup materials as hazardous waste. decontaminate->dispose report Report the incident to EHS. dispose->report end End report->end

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol
  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : If the spill is large, involves a significant amount of dust, or occurs in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, put on the necessary personal protective equipment, including double gloves, safety goggles, a lab coat, and a respirator if the spill involves powder.

  • Containment : For liquid spills, surround the spill with an absorbent material like vermiculite or a commercial spill absorbent to prevent it from spreading. For solid spills, gently cover the powder with damp paper towels to avoid raising dust.

  • Cleanup :

    • Liquid Spills : Use absorbent pads to soak up the liquid. Work from the outside of the spill inward.

    • Solid Spills : Carefully scoop up the contained powder and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water or another appropriate decontaminating solution as recommended by your institution's EHS.

  • Disposal : Place all contaminated materials, including absorbent pads, paper towels, and gloves, into a sealed hazardous waste bag or container.

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.